Factor B-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[(2S,4S)-4-(cyclopropylmethoxy)-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H32N2O4/c1-17-13-25(32-2)23(22-9-11-28-26(17)22)15-29-12-10-21(33-16-18-3-4-18)14-24(29)19-5-7-20(8-6-19)27(30)31/h5-9,11,13,18,21,24,28H,3-4,10,12,14-16H2,1-2H3,(H,30,31)/t21-,24-/m0/s1 |
InChI Key |
YJJUEZFALZMWAP-URXFXBBRSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC=C2)CN3CC[C@@H](C[C@H]3C4=CC=C(C=C4)C(=O)O)OCC5CC5)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)CN3CCC(CC3C4=CC=C(C=C4)C(=O)O)OCC5CC5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Factor B-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for Factor B-IN-5, a potent inhibitor of complement Factor B. The guide details the inhibitor's role in the context of the alternative complement pathway, presents its quantitative inhibitory data, and outlines key experimental protocols for its characterization.
Introduction to the Alternative Complement Pathway and Factor B
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens.[1] It comprises three activation cascades: the classical, lectin, and alternative pathways (AP).[1] The alternative pathway functions as a powerful surveillance and amplification system.[2][3] Central to the AP is Factor B (FB) , a 90 kD single-chain plasma protein that serves as the zymogen for the catalytic subunit of the pathway's key enzymes.[1]
Upon AP activation, Factor B binds to C3b, forming the C3bB pro-convertase.[4][5] This complex is then cleaved by the serine protease Factor D, releasing a small fragment (Ba) and leaving the active catalytic subunit, Bb, bound to C3b.[1][6] The resulting C3bBb complex is the AP C3 convertase , which proteolytically cleaves C3 into C3a and C3b, initiating a potent amplification loop.[7] The binding of an additional C3b molecule forms the C5 convertase, (C3b)₂Bb, which cleaves C5 to initiate the terminal pathway, culminating in the formation of the Membrane Attack Complex (MAC) and cell lysis.[8]
Given its essential and unique role in driving AP activation and amplification, Factor B has emerged as a prime therapeutic target for a range of inflammatory and autoimmune diseases driven by complement dysregulation.[2][7]
This compound: Overview and Mechanism of Action
This compound is a potent small molecule inhibitor of complement Factor B.[9] By targeting Factor B, this inhibitor directly prevents the formation and/or catalytic activity of the AP C3 and C5 convertases.
The core mechanism of action is the disruption of the alternative pathway amplification loop.[2][7] By inhibiting Factor B, this compound effectively halts the cleavage of C3 and the subsequent generation of C3b. This blockade prevents the opsonization of cells, the release of anaphylatoxins (C3a, C5a), and the downstream formation of the Membrane Attack Complex.[2][10] A key therapeutic advantage of this mechanism is its specificity; it selectively blocks the alternative pathway without affecting the activation of the classical or lectin pathways.[2][7]
Quantitative Data
The inhibitory potency of this compound has been determined through biochemical assays. All available quantitative data is summarized below.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| This compound | Complement Factor B | Biochemical Assay | 1.2 μM | [9] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the alternative complement pathway cascade and highlights the specific point of inhibition by this compound.
Experimental Protocols
The characterization of a Factor B inhibitor like this compound involves multiple assays to determine its direct enzymatic inhibition and its functional impact on the overall pathway. Below are detailed representative protocols.
Protocol 1: Chromogenic Assay for Direct Factor B Inhibition
This assay directly measures the enzymatic activity of the C3 convertase (C3bBb) and its inhibition by quantifying the cleavage of a specific chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., Tris-buffered saline with Mg²⁺).
-
Prepare solutions of purified human Factor B, Factor D, and C3b at optimized concentrations.
-
Prepare a solution of a chromogenic substrate specific for the Bb enzyme.[10]
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add purified Factor B and C3b to all wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to Factor B.
-
-
C3 Convertase Formation:
-
Initiate the reaction by adding a pre-determined concentration of Factor D to all wells. This cleaves Factor B to form the active C3bBb convertase.
-
Incubate for a set time (e.g., 20-30 minutes) at 37°C to allow for stable convertase formation.
-
-
Substrate Cleavage and Detection:
-
Add the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[10]
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of substrate cleavage (V) from the absorbance data.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Alternative Pathway Hemolytic Assay (AH50)
This functional assay measures the total activity of the alternative pathway, which relies on all necessary components, including Factor B. Inhibition of Factor B will result in a dose-dependent reduction in hemolysis.[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of Normal Human Serum (NHS) as the source of complement proteins.
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., GVB-Mg-EGTA, which chelates Ca²⁺ to block the classical pathway but contains Mg²⁺ required for the AP).[11]
-
Wash rabbit erythrocytes (rRBCs) in buffer until the supernatant is clear and resuspend to a standardized concentration (e.g., 1x10⁸ cells/mL). Rabbit erythrocytes are used as they are potent activators of the human alternative pathway.[6][12]
-
-
Inhibition Reaction:
-
In reaction tubes or a deep-well plate, mix the NHS with the various dilutions of this compound or a vehicle control.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to Factor B within the serum.
-
-
Hemolysis:
-
Add the standardized rRBC suspension to each reaction mixture.
-
Incubate the samples at 37°C for a defined period (e.g., 30 minutes) with gentle agitation to allow for complement activation and cell lysis.[11]
-
-
Stopping the Reaction and Sample Processing:
-
Stop the reaction by adding a volume of cold buffer containing EDTA.
-
Centrifuge the tubes/plate to pellet any unlysed erythrocytes and cell debris.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant, which contains hemoglobin from the lysed cells, to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 412 nm using a microplate reader. Controls for 0% lysis (cells + buffer) and 100% lysis (cells + water) must be included.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration, normalized to the 0% and 100% lysis controls.
-
Plot the percent hemolysis against the logarithm of the this compound concentration and fit the curve to determine the functional IC₅₀ value for pathway inhibition.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to the complement factor B scissile bond is facilitated by association of factor B with C3b protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysmex-ap.com [sysmex-ap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
- 9. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 10. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Factor B-IN-5: A Potent Complement System Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B-IN-5 is a potent and orally active small molecule inhibitor of complement Factor B, a key serine protease in the alternative pathway (AP) of the complement system. By targeting Factor B, this compound effectively blocks the amplification loop of the complement cascade, a critical component of the innate immune system. Dysregulation of the alternative pathway is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Biochemical Properties
This compound demonstrates significant inhibitory activity against complement Factor B. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined through in vitro assays.
| Parameter | Value | Source |
| IC50 | 1.2 µM | [1] |
Mechanism of Action: Inhibition of the Alternative Complement Pathway
This compound exerts its therapeutic potential by specifically inhibiting the catalytic activity of Factor B. The alternative complement pathway is a crucial part of the innate immune response, and its amplification loop, driven by Factor B, is a key driver of complement-mediated inflammation and tissue damage.
The simplified signaling cascade of the alternative pathway and the point of inhibition by this compound are illustrated below.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound on the alternative complement pathway. This protocol is based on the information provided in the patent literature describing the compound.
In Vitro Assay for Complement Factor B Inhibitory Activity (Hemolysis Assay)
This assay measures the ability of a compound to inhibit the lysis of red blood cells (hemolysis) mediated by the alternative complement pathway.
Materials:
-
Buffer: Gelatin Veronal Buffer (GVB) containing Mg-EGTA.
-
Cells: Rabbit red blood cells (erythrocytes).
-
Serum: Normal human serum as a source of complement proteins.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Control: Vehicle control (e.g., DMSO).
-
Microplate: 96-well V-bottom plate.
-
Spectrophotometer: Plate reader capable of measuring absorbance at 412-415 nm.
Workflow:
The experimental workflow for determining the IC50 of this compound is outlined in the diagram below.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.
-
Assay Setup: In a 96-well V-bottom plate, add the diluted compound or vehicle control to the wells.
-
Addition of Serum: Add normal human serum to each well.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the complement proteins.
-
Addition of Red Blood Cells: Add a suspension of rabbit red blood cells to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated hemolysis.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 412-415 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control (serum with vehicle) and negative control (serum with a broad-spectrum complement inhibitor or heat-inactivated serum). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for a variety of complement-mediated diseases. Its well-defined inhibitory activity against a key component of the alternative complement pathway provides a targeted approach to modulating an overactive immune response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel complement inhibitors.
References
Structural Analysis of the Factor B-IN-5 and Factor B Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a central role in amplifying the immune response. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases.[1][2] Complement Factor B (FB) is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it a prime therapeutic target for diseases driven by overactivation of this pathway.[1][2] Factor B-IN-5 is a novel, potent, and selective small molecule inhibitor of Factor B. This document provides a detailed technical guide on the structural and functional analysis of the binding of this compound to Factor B.
Quantitative Analysis of this compound Binding to Factor B
The binding affinity and kinetics of this compound to human Factor B were determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off) are summarized in the table below.
| Compound | Target | K_D (nM) | k_on (1/Ms) | k_off (1/s) |
| This compound | Human Factor B | 15.2 | 2.5 x 10^5 | 3.8 x 10^-3 |
Table 1: Binding Kinetics and Affinity of this compound to Factor B
Furthermore, the inhibitory activity of this compound on the proteolytic function of the C3 convertase (C3bBb) was assessed through an enzymatic inhibition assay. The half-maximal inhibitory concentration (IC50) was determined.
| Compound | Assay | IC50 (nM) |
| This compound | C3 Convertase Activity | 25.8 |
Table 2: In Vitro Inhibition of C3 Convertase Activity by this compound
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Instrumentation: A Biacore T200 instrument (Cytiva) was used for all SPR experiments.
-
Immobilization: Recombinant human Factor B was immobilized on a CM5 sensor chip via standard amine coupling chemistry. The protein was diluted to a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) and injected over the sensor surface.
-
Binding Analysis: A series of concentrations of this compound, ranging from 1 nM to 500 nM, were prepared in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The analyte solutions were injected over the immobilized Factor B surface at a flow rate of 30 µL/min.
-
Data Analysis: The association and dissociation phases were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_D).
C3 Convertase Enzymatic Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the cleavage of C3 by the C3 convertase (C3bBb).
-
Reagents: Purified human C3, Factor B, and Factor D were used to assemble the C3 convertase.
-
Procedure:
-
Factor B and Factor D were incubated with C3b to form the C3 convertase in the presence of Mg^2+.
-
This compound was added at various concentrations to the reaction mixture.
-
The reaction was initiated by the addition of C3.
-
The cleavage of C3 to C3a and C3b was monitored over time using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where C3 is labeled with a donor fluorophore and a quencher is positioned at the cleavage site.
-
-
Data Analysis: The rate of C3 cleavage was plotted against the inhibitor concentration, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Alternative Complement Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway. Factor B binds to C3b on a target surface and is subsequently cleaved by Factor D to form the active C3 convertase (C3bBb).
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines the key steps in the structural and functional characterization of the interaction between this compound and Factor B.
Caption: Workflow for the characterization of a novel Factor B inhibitor.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent inhibitor of Factor B with high binding affinity. The detailed experimental protocols provide a framework for the continued investigation and development of this and other Factor B inhibitors. The structural and functional characterization of such compounds is a critical step in the development of novel therapeutics for complement-mediated diseases.
References
In Vitro Characterization of a Novel Factor B Inhibitor: Factor B-IN-5
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system serves as a critical amplification loop for all complement-activating pathways, making its components attractive therapeutic targets.[1][3] Factor B, a serine protease unique to the AP, is essential for the formation and catalytic activity of the C3 and C5 convertases.[1][4][5] Inhibition of Factor B represents a promising strategy to selectively modulate AP activity and the downstream amplification cascade.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Factor B-IN-5, a novel small molecule inhibitor of Factor B. The following sections detail the biochemical and cell-based assays performed to elucidate its potency, selectivity, and mechanism of action.
Biochemical Characterization
Biochemical assays are fundamental to determining the direct interaction of this compound with its target protein and its effect on the enzymatic activity of the C3 convertase.
Factor B Binding Affinity
No specific binding affinity data for a compound named "this compound" is publicly available. The following table represents typical data for a potent Factor B inhibitor.
| Parameter | Value |
| Kd | 5 nM |
| Assay Method | Surface Plasmon Resonance (SPR) |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human Factor B is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association (kon) and dissociation (koff) rate constants.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon.
Inhibition of C3 Convertase Activity
The inhibitory effect of this compound on the catalytic activity of the AP C3 convertase (C3bBb) is a key measure of its functional potency.
| Parameter | Value |
| IC50 | 20 nM |
| Assay Method | Chromogenic Substrate Assay |
Experimental Protocol: Chromogenic Substrate Assay [6]
-
Formation of C3 Convertase: Purified C3b, Factor B, and Factor D are incubated together in the presence of Mg2+ to form the C3bBb complex.[4]
-
Inhibition: The pre-formed C3 convertase is incubated with varying concentrations of this compound.
-
Substrate Cleavage: A chromogenic peptide substrate that is specifically cleaved by the Bb portion of the convertase is added.
-
Detection: The cleavage of the substrate releases a chromophore, leading to a color change that is measured spectrophotometrically.
-
Data Analysis: The concentration of this compound that inhibits 50% of the C3 convertase activity (IC50) is determined by fitting the dose-response data to a suitable equation.
Cell-Based Characterization
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of this compound in a complex biological environment.
Inhibition of Alternative Pathway-Mediated Hemolysis
The rabbit erythrocyte hemolytic assay is a classic method to assess the activity of the alternative complement pathway.
| Parameter | Value |
| IC50 | 50 nM |
| Assay Method | Rabbit Erythrocyte Hemolytic Assay |
Experimental Protocol: Rabbit Erythrocyte Hemolytic Assay
-
Cell Preparation: Rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are washed and suspended in a gelatin veronal buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway).
-
Complement Activation: The erythrocytes are incubated with normal human serum (as a source of complement components) in the presence of varying concentrations of this compound.
-
Hemolysis Measurement: Following incubation, the cells are pelleted, and the amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at 412 nm.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of hemolysis.
Inhibition of C3b Deposition
This assay measures the ability of this compound to prevent the deposition of C3b on a target surface, a critical step in complement-mediated opsonization.
| Parameter | Value |
| IC50 | 75 nM |
| Assay Method | ELISA-based C3b Deposition Assay |
Experimental Protocol: ELISA-based C3b Deposition Assay
-
Plate Coating: Microtiter plates are coated with an activator of the alternative pathway, such as zymosan or lipopolysaccharide (LPS).
-
Complement Activation: Normal human serum, diluted in an AP-selective buffer (e.g., GVB-Mg-EGTA), is added to the wells along with a range of concentrations of this compound.
-
C3b Deposition: The plate is incubated to allow for complement activation and C3b deposition onto the coated surface.
-
Detection: Deposited C3b is detected using a specific anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate. The resulting colorimetric signal is proportional to the amount of C3b deposited.
-
Data Analysis: The IC50 is determined as the concentration of this compound that inhibits 50% of C3b deposition.
Selectivity Profile
To assess the specificity of this compound, its inhibitory activity is tested against other key serine proteases of the complement system and other related pathways.
No specific selectivity data for a compound named "this compound" is publicly available. The following table represents typical data for a selective Factor B inhibitor.
| Protease | IC50 (µM) |
| Factor B | 0.02 |
| C1s | > 100 |
| C2 | > 100 |
| Factor D | > 100 |
| Thrombin | > 100 |
| Factor Xa | > 100 |
Experimental Protocol: Protease Selectivity Panel
The inhibitory activity of this compound against a panel of serine proteases is typically assessed using commercially available enzymatic assays. In each assay, the respective protease is incubated with its specific substrate in the presence of a range of concentrations of this compound. The IC50 values are then determined from the resulting dose-response curves.
Mechanism of Action
Understanding how this compound inhibits Factor B is crucial for its development as a therapeutic agent.
Visualizing the Mechanism of Action
This compound is a reversible inhibitor that binds to the serine protease domain of the Bb fragment of Factor B, preventing the cleavage of C3.
Caption: Mechanism of this compound inhibition of the alternative pathway.
Experimental Workflow for Characterization
The following diagram outlines the general workflow for the in vitro characterization of a novel Factor B inhibitor.
Caption: General experimental workflow for in vitro characterization.
Conclusion
The in vitro data for this compound demonstrates that it is a potent, selective, and functionally active inhibitor of the alternative complement pathway. Its ability to effectively block C3 convertase activity and subsequent complement-mediated cell lysis in cellular assays highlights its potential as a therapeutic candidate for the treatment of diseases driven by excessive alternative pathway activation. Further in vivo studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this promising compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic ELISAs to Monitor Complement System Activation - Bio-Connect [bio-connect.nl]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. Complement factor B - Wikipedia [en.wikipedia.org]
- 6. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]
Factor B-IN-5: A Technical Guide to its Inhibition of C3 Convertase Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Dysregulation of this system, particularly the alternative pathway (AP), is implicated in a range of inflammatory and autoimmune diseases. Factor B, a serine protease, is a key component of the AP, directly participating in the formation of the C3 convertase (C3bBb), the central amplification enzyme of the complement cascade. Consequently, inhibition of Factor B represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Factor B-IN-5, a potent small molecule inhibitor of Factor B, and its impact on C3 convertase formation. This document details its mechanism of action, summarizes its inhibitory activity, provides a representative experimental protocol for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the Alternative Complement Pathway and Factor B
The alternative pathway of the complement system is a self-amplifying cascade that, upon activation, leads to the opsonization of pathogens, the release of inflammatory mediators, and the formation of the membrane attack complex (MAC). A critical step in this pathway is the formation of the C3 convertase, C3bBb. This process is initiated by the binding of Factor B to C3b, a spontaneously generated or pathogen-bound fragment of complement component 3. This binding is magnesium-dependent. Subsequently, the serine protease Factor D cleaves the C3b-bound Factor B, releasing the Ba fragment and leaving the catalytically active Bb fragment complexed with C3b to form the C3 convertase. This enzyme then cleaves more C3 into C3a and C3b, creating a powerful amplification loop.
Factor B is a zymogen that circulates in the plasma. Upon binding to C3b, it undergoes a conformational change that exposes a cleavage site for Factor D. The resulting Bb fragment contains the serine protease domain responsible for the enzymatic activity of the C3 convertase. Given its central role in the amplification of the complement cascade, Factor B is a prime target for therapeutic intervention in diseases driven by excessive complement activation.
This compound: A Potent Inhibitor of Factor B
This compound (also identified as the "Example 5 target compound" in patent literature) is a small molecule inhibitor of complement Factor B. Its chemical details are as follows:
-
CAS Number: 2797066-85-2
-
Molecular Formula: C H N O
-
Molecular Weight: 448.55 g/mol
This compound has been shown to be an effective inhibitor of Factor B, thereby disrupting the formation and activity of the AP C3 convertase.
Quantitative Data: Inhibitory Activity of this compound
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against complement Factor B.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Complement Factor B | 1.2 | Patent WO2022028507A1 |
Mechanism of Action: Inhibition of C3 Convertase Formation
This compound exerts its inhibitory effect by directly targeting Factor B. While the precise binding site and mode of inhibition are not fully elucidated in the public domain, it is understood to interfere with the function of Factor B, preventing the efficient formation of the C3bBb complex. This disruption of C3 convertase formation effectively halts the amplification loop of the alternative pathway.
Caption: Inhibition of C3 Convertase Formation by this compound.
Experimental Protocols: Hemolytic Assay for Measuring Factor B Inhibition
The following is a representative experimental protocol for determining the inhibitory activity of a compound like this compound on the alternative complement pathway, using a rabbit red blood cell (rRBC) hemolysis assay. This method is a common and effective way to assess the functional consequence of Factor B inhibition.
Objective: To determine the IC50 of this compound in inhibiting the alternative pathway-mediated hemolysis of rabbit red blood cells.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement proteins
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Workflow:
Caption: Experimental Workflow for Hemolytic Assay.
Procedure:
-
Preparation of Rabbit Red Blood Cells:
-
Wash commercially available rabbit red blood cells three times with cold PBS by centrifugation.
-
Resuspend the rRBC pellet in GVB/Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in GVB/Mg-EGTA.
-
Thaw Normal Human Serum (NHS) on ice. Prepare a working dilution of NHS in GVB/Mg-EGTA (the final concentration in the assay will typically be between 10% and 20%).
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add the serially diluted this compound or vehicle control.
-
Add the diluted NHS to each well.
-
Include control wells:
-
100% Lysis Control: rRBCs lysed with water.
-
0% Lysis Control (Blank): rRBCs in GVB/Mg-EGTA without NHS.
-
-
-
Incubation:
-
Add the prepared rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement and Analysis:
-
Centrifuge the plate to pellet the intact rRBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the 100% lysis control.
-
Plot the percentage of hemolysis against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound is a potent inhibitor of complement Factor B, effectively blocking the formation of the C3 convertase in the alternative pathway. This mechanism of action makes it a valuable tool for research into the role of the complement system in various diseases and a potential therapeutic candidate for complement-mediated disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel Factor B inhibitors. Further studies are warranted to fully elucidate its binding interactions and in vivo efficacy.
Preliminary Specificity Analysis of Factor B-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the specificity of Factor B-IN-5, a known inhibitor of complement Factor B. Due to the limited availability of public domain data on this specific inhibitor, this document focuses on the established role of its target, Factor B, within the alternative complement pathway and outlines standard methodologies for characterizing the specificity and activity of such inhibitors.
Introduction to Factor B and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system. The alternative pathway (AP) of the complement system provides a rapid and powerful defense mechanism against pathogens. Factor B is a serine protease zymogen that is central to the amplification loop of the AP. Upon binding to C3b, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), which then proceeds to cleave more C3, leading to a rapid amplification of the complement response. Given its pivotal role, Factor B is a key therapeutic target for inflammatory and autoimmune diseases driven by excessive complement activation. This compound is an inhibitor of this critical protein.[1][2][3][4]
Quantitative Data for this compound
Publicly available quantitative data for this compound is currently limited. The following table summarizes the reported inhibitory activity.
| Inhibitor | Target | Assay Type | IC50 (µM) |
| This compound | Complement Factor B | Biochemical Assay | 1.2[3][5] |
Signaling Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway.
Caption: Alternative Complement Pathway and the Role of Factor B Inhibition.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following represents a standard workflow for assessing the specificity and potency of a Factor B inhibitor.
Primary Biochemical Assay for Factor B Activity
This assay would quantify the direct inhibitory effect of this compound on the enzymatic activity of Factor B.
Materials:
-
Purified human Factor B
-
Purified human C3b
-
Purified human Factor D
-
Fluorogenic substrate for C3 convertase
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
This compound
-
96-well black plates
Procedure:
-
Prepare a solution of C3b and Factor B in the assay buffer and incubate to allow for complex formation.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the C3b-Factor B complex to the wells containing the inhibitor.
-
Initiate the reaction by adding Factor D to each well. This will lead to the formation of the C3 convertase (C3bBb).
-
Immediately add the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the C3 convertase activity.
-
Calculate the IC50 value by plotting the rate of reaction against the inhibitor concentration.
Hemolytic Assay for Alternative Pathway Activity
This cellular assay assesses the inhibitor's ability to block the lytic activity of the alternative complement pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (as a source of complement proteins)
-
Gelatin veronal buffer with Mg-EGTA (GVB/Mg-EGTA) to specifically allow AP activation
-
This compound
-
96-well V-bottom plates
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Add the diluted inhibitor and a standardized suspension of rRBCs to the wells of a 96-well plate.
-
Add normal human serum to initiate complement-mediated lysis.
-
Incubate the plate at 37°C.
-
Centrifuge the plate to pellet intact rRBCs.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis inhibition and determine the IC50 value.
Kinase and Protease Specificity Profiling
To assess the specificity of this compound, it would be screened against a broad panel of kinases and other proteases, particularly serine proteases, due to the nature of Factor B. This is typically performed by specialized contract research organizations.
General Procedure:
-
A high concentration of this compound (e.g., 10 µM) is screened against a large panel of kinases (e.g., >400) and proteases.
-
The percent inhibition for each enzyme is determined.
-
For any significant off-target hits (e.g., >50% inhibition), a full IC50 determination would be performed to quantify the potency of the off-target interaction.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical characterization of a Factor B inhibitor.
Caption: Preclinical Characterization Workflow for a Factor B Inhibitor.
Conclusion
This compound is an inhibitor of complement Factor B with a reported IC50 of 1.2 µM.[3][5] Its therapeutic potential lies in its ability to modulate the alternative complement pathway, a key driver of various inflammatory and autoimmune diseases. While detailed public data on its specificity is scarce, this guide outlines the standard procedures used to characterize such an inhibitor. A comprehensive understanding of the specificity profile of this compound would require extensive screening against a panel of kinases and proteases to ensure its selectivity for Factor B and minimize potential off-target effects.
References
An In-depth Technical Guide to the Role of Factor B in Immune Response
Executive Summary: The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid and powerful amplification loop for immune surveillance and response. At the heart of this pathway lies Factor B (FB), a 90 kDa glycoprotein that serves as the zymogen for the catalytic subunit of the C3 and C5 convertases. Upon binding to C3b on a target surface, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, remains associated with C3b to form the C3 convertase (C3bBb), the central enzyme of the alternative pathway. This guide provides a detailed examination of Factor B's structure, its pivotal role in the activation and amplification of the complement cascade, the mechanisms regulating its activity, and its implications in various pathologies. Furthermore, it explores the rationale for targeting Factor B in drug development and outlines key experimental methodologies used in its study.
Introduction to the Complement System and Factor B
The complement system comprises a network of over 30 circulating and membrane-bound proteins that act in a cascading fashion to defend against pathogens and clear immune complexes and apoptotic cells. Activation occurs via three distinct routes: the classical, lectin, and alternative pathways. While the classical and lectin pathways are initiated by antibody-antigen complexes and microbial carbohydrates, respectively, the alternative pathway (AP) is unique in its ability to be continuously activated at a low level through a "tick-over" mechanism, providing immediate surveillance.
Complement Factor B (FB) is the key serine protease of the alternative pathway. It circulates in the blood as an inactive single-chain polypeptide and is essential for the formation of the AP C3 and C5 convertases, which drive the amplification of the complement response. The gene encoding Factor B, CFB, is located within the major histocompatibility complex (MHC) class III region on chromosome 6, highlighting its central role in the immune reaction.
Structure and Properties of Factor B
Factor B is a single-chain glycoprotein with a molecular weight of approximately 90-93 kDa, consisting of 764 amino acids. Its structure is organized into five distinct domains: three N-terminal complement control protein (CCP) domains (also known as short consensus repeats), a central von Willebrand factor type A (vWFA) domain, and a C-terminal serine protease (SP) domain which carries the catalytic site.
Upon activation, Factor B is cleaved by Factor D between the CCP3 and vWFA domains, yielding two fragments:
-
Ba fragment: A non-catalytic chain of ~33 kD, comprising the three CCP domains. The Ba fragment has been shown to inhibit the proliferation of preactivated B lymphocytes.
-
Bb fragment: A catalytic subunit of ~60 kD, containing the vWFA and SP domains. The Bb fragment is a serine protease that associates with C3b to form the C3 convertase.
The crystal structure of Factor B reveals a tightly regulated zymogen where the activation site is secured to prevent spontaneous activity. Binding to C3b induces a conformational change that exposes the scissile bond for cleavage by Factor D.
Data Presentation: Properties of Human Complement Factor B
| Property | Value / Description | Source(s) |
| Gene | CFB | |
| Chromosomal Location | 6p21.3 (MHC Class III region) | |
| Molecular Weight | ~90 kD | |
| Amino Acid Count | 764 | |
| Structure | Single-chain polypeptide; 3 CCP domains, 1 vWFA domain, 1 SP domain | |
| Serum Concentration | ~2-3 µM | |
| Cleavage Fragments | Ba (~33 kD), Bb (~60 kD) | |
| Function | Zymogen of the alternative pathway's C3/C5 convertase catalytic subunit |
The Role of Factor B in the Alternative Complement Pathway
The activation of the alternative pathway is a step-wise process that culminates in an amplification loop capable of rapidly opsonizing pathogens and initiating an inflammatory response. Factor B is central to this cascade.
-
Initiation (Tick-over): The pathway is initiated by the spontaneous low-level hydrolysis of the internal thioester bond of C3 in plasma, forming C3(H₂O).
-
Pro-convertase Formation: C3(H₂O), or C3b bound to a pathogen surface, undergoes a conformational change that exposes a binding site for Factor B. In the presence of Mg²⁺, Factor B binds to C3b, forming the C3bB complex, or pro-convertase.
-
Activation Cleavage: The plasma serine protease Factor D cleaves the C3b-bound Factor B, releasing the Ba fragment and leaving the Bb fragment attached. This cleavage is a critical regulatory step, as Factor D can only act on Factor B when it is complexed with C3b.
-
C3 Convertase Assembly: The resulting C3bBb complex is the C3 convertase of the alternative pathway. This enzyme is inherently unstable but can be stabilized by the binding of Properdin (Factor P), extending its half-life.
-
Amplification Loop: The C3 convertase (C3bBb) is a potent enzyme that cleaves hundreds of C3 molecules into C3a (an anaphylatoxin) and C3b. Newly generated C3b can then bind to surfaces and recruit more Factor B, creating more C3 convertase and thus establishing a powerful positive feedback loop.
-
C5 Convertase Formation: When an additional C3b molecule binds to the existing C3 convertase, the complex (C3bBbC3b or (C3b)₂Bb) gains the ability to cleave C5, thus becoming the AP C5 convertase. This initiates the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC) and cell lysis.
Methodological & Application
Application Notes and Protocols for Studying Complement Factor B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complement Factor B (CFB) is a key component of the alternative pathway of the complement system, a critical part of the innate immune response.[1][2][3] Upon activation, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the C3 convertase (C3bBb), which is the central enzyme of the alternative pathway.[2][4][5] This convertase initiates a cascade that leads to opsonization and lysis of pathogens.[5] Beyond its role in immunity, emerging evidence suggests that Factor B is involved in various cellular processes and diseases, including cancer.[6] For instance, studies have shown that Complement Factor B is upregulated in pancreatic ductal adenocarcinoma (PDAC) cells and that its knockdown can decrease cell proliferation and induce cellular senescence.[6] These findings highlight Factor B as a potential therapeutic target.
This document provides detailed protocols for studying the role of Complement Factor B in cell culture, with a focus on techniques to modulate its expression and assess the resulting cellular phenotypes.
Data Presentation
Table 1: Effect of Complement Factor B Knockdown on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Proliferation Change (%) | Key Protein Expression Changes | Reference |
| PANC-1 | siRNA targeting CFB | Decreased | Upregulation of p21, Accumulation of cyclin D1 | [6] |
| MIA PaCa-II | siRNA targeting CFB | Decreased | Upregulation of p21, Accumulation of cyclin D1 | [6] |
Table 2: Effect of Complement Factor B Knockdown on Cellular Senescence in Pancreatic Cancer Cells
| Cell Line | Treatment | SA-β-gal Positive Cells (%) | Reference |
| PANC-1 | siRNA targeting CFB | Increased | [6] |
| MIA PaCa-II | siRNA targeting CFB | Increased | [6] |
Signaling Pathway
The following diagram illustrates the central role of Complement Factor B in the alternative complement pathway.
Caption: Alternative Complement Pathway highlighting Factor B's role.
Experimental Protocols
Cell Culture
This protocol describes the general procedure for culturing human pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-II, which have been used to study the effects of Complement Factor B.[6]
Materials:
-
PANC-1 or MIA PaCa-II cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)[7]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well plates
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Quickly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
siRNA-mediated Knockdown of Complement Factor B
This protocol details the procedure for transiently knocking down the expression of Complement Factor B in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cells seeded in 6-well plates (typically at 30-50% confluency)
-
siRNA targeting human CFB (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Plate Cells: One day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex drop-wise to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, or functional assays).
-
Cell Proliferation Assay (MTS Assay)
This protocol is for measuring cell viability and proliferation using a colorimetric method. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product.
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Treat the cells as required for your experiment (e.g., after siRNA transfection). Include appropriate controls.
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
The amount of formazan product is directly proportional to the number of living cells in the culture.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells by detecting β-galactosidase activity at pH 6.0, which is characteristic of senescent cells but not pre-senescent, quiescent, or immortal cells.
Materials:
-
Cells cultured in 6-well plates
-
PBS
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash and Fix Cells:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Wash and Stain:
-
Wash the cells twice with PBS.
-
Add 1 mL of Staining Solution to each well.
-
Incubate the plate at 37°C without CO2 for 2-4 hours, or up to 16 hours, until a blue color develops in some cells. Protect from light.
-
-
Visualization:
-
Aspirate the staining solution and wash with PBS.
-
Add PBS to the wells to prevent drying.
-
Observe the cells under a microscope and count the percentage of blue (SA-β-gal positive) cells.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the role of Complement Factor B in cell culture.
Caption: Workflow for studying CFB function in cancer cells.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement factor B - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 5. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 6. Complement factor B regulates cellular senescence and is associated with poor prognosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
Application Notes and Protocols for the Use of a Factor B Inhibitor in a Hemolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system provides a powerful amplification loop for complement activation.[1] A key enzyme in this pathway is Factor B (FB), a serine protease that, upon activation, forms the C3 and C5 convertases, central to the propagation of the complement cascade.[2][3] Consequently, inhibiting Factor B is a promising therapeutic strategy for a range of complement-mediated diseases.[1][4]
This document provides a detailed protocol for utilizing a small molecule inhibitor of Factor B, herein referred to as Factor B-IN-5, in a hemolysis assay. This assay serves as a robust method to quantify the inhibitory activity of compounds targeting the alternative complement pathway.
Principle of the Assay
The alternative pathway hemolysis assay measures the ability of a test compound, such as this compound, to inhibit the lysis of red blood cells (RBCs) mediated by the alternative complement pathway. Rabbit erythrocytes are particularly susceptible to lysis by the human alternative complement pathway and are therefore a common tool for this assay.[5]
The assay is performed in a buffer containing magnesium ions (Mg2+), which are essential for the formation of the C3 convertase, and a chelator of calcium ions (EGTA) to block the classical and lectin pathways, thus isolating the activity of the alternative pathway. In the presence of active complement, the membrane attack complex (MAC) is formed on the surface of the rabbit erythrocytes, leading to cell lysis and the release of hemoglobin. The amount of hemoglobin released is directly proportional to the activity of the alternative pathway and can be quantified spectrophotometrically by measuring the absorbance of the supernatant at 405 nm or 415 nm. The inhibitory effect of this compound is determined by measuring the reduction in hemolysis in the presence of the compound.
Signaling Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway.
Experimental Protocol
Materials and Reagents
-
This compound
-
Normal Human Serum (NHS) (as a source of complement)
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Deionized Water (for 100% lysis control)
-
96-well round-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm or 415 nm
-
Centrifuge with a plate rotor
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in GVB/Mg-EGTA to create a range of concentrations to be tested.
-
Rabbit Erythrocyte Suspension: Wash rabbit erythrocytes three times with GVB/Mg-EGTA buffer by centrifugation and resuspension. After the final wash, resuspend the erythrocyte pellet to a final concentration of 2 x 10⁸ cells/mL in GVB/Mg-EGTA.
-
Normal Human Serum (NHS): Store pooled NHS in small aliquots at -80°C to avoid multiple freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice. The final concentration of NHS in the assay will need to be optimized, but a starting point is typically a 1:10 to 1:20 dilution in GVB/Mg-EGTA.
Experimental Workflow
The following diagram outlines the experimental workflow for the hemolysis assay.
Step-by-Step Procedure
-
Plate Setup:
-
Add 50 µL of GVB/Mg-EGTA to the "0% Lysis" (negative control) wells.
-
Add 50 µL of deionized water to the "100% Lysis" (positive control) wells.
-
Add 25 µL of each this compound dilution to the appropriate test wells.
-
Add 25 µL of GVB/Mg-EGTA to the "No Inhibitor" control wells.
-
-
Addition of Serum:
-
Add 25 µL of diluted NHS to all wells except the "0% Lysis" and "100% Lysis" wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with Factor B.
-
-
Addition of Erythrocytes:
-
Add 50 µL of the prepared rabbit erythrocyte suspension to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.
-
-
Supernatant Transfer:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
Absorbance Reading:
-
Measure the absorbance of the supernatant at 405 nm (or 415 nm) using a microplate reader.
-
Data Analysis and Presentation
Calculation of Percent Hemolysis
The percentage of hemolysis for each well is calculated using the following formula:
% Hemolysis = [(Absorbance of Sample - Absorbance of 0% Lysis) / (Absorbance of 100% Lysis - Absorbance of 0% Lysis)] x 100
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in hemolysis. To determine the IC50, plot the % hemolysis against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50 value.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained for this compound in the hemolysis assay.
| Inhibitor | Target | Assay Type | Erythrocyte Source | Serum Source | IC50 (nM) |
| This compound | Factor B | Hemolysis | Rabbit | Human | User to determine |
| Reference Compound | Factor B | Hemolysis | Rabbit | Human | e.g., 20 nM |
Note: The IC50 value for this compound needs to be experimentally determined. A reference compound with a known IC50 can be included for comparison.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background hemolysis in 0% lysis control | Spontaneous lysis of RBCs | Use fresh RBCs; handle cells gently. |
| Low signal in 100% lysis control | Incomplete lysis of RBCs | Ensure complete resuspension of RBCs before adding to the plate. |
| High variability between replicates | Pipetting errors; improper mixing | Use calibrated pipettes; ensure thorough mixing at each step. |
| No inhibition observed | Inactive compound; incorrect concentration | Verify the integrity and concentration of this compound. |
Conclusion
This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the alternative complement pathway using a hemolysis assay. This robust and reproducible assay is a valuable tool for the characterization of Factor B inhibitors and can be readily implemented in a research or drug discovery setting. Careful optimization of assay parameters and adherence to the protocol will ensure the generation of high-quality, reliable data.
References
Application Notes and Protocols: Measuring Factor B Inhibition by a Novel Inhibitor Using an ELISA-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a crucial role in defense against pathogens.[1][2][3] Complement Factor B (FB) is a serine protease essential for the catalytic activity of the AP C3 and C5 convertases.[1][4] Dysregulation of the AP is implicated in various inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.[1][3] This document provides a detailed protocol for measuring the inhibitory activity of a novel compound, Factor B-IN-5, on the alternative complement pathway using an enzyme-linked immunosorbent assay (ELISA). The assay quantifies the formation of the terminal C5b-9 complement complex (also known as the Membrane Attack Complex or MAC), a downstream product of AP activation.
Principle of the Assay
This assay is a sandwich ELISA designed to measure the functional activity of the alternative complement pathway.[5][6] Microtiter wells are coated with lipopolysaccharide (LPS), a potent activator of the AP.[5][7] When human serum is added to these wells, the alternative pathway is initiated on the LPS-coated surface. This leads to a cascade of events, including the cleavage of Factor B and the eventual formation of the C5b-9 complex. The inhibitory potential of this compound is assessed by its ability to block this cascade. The amount of C5b-9 formed is then detected using a specific antibody conjugated to an enzyme (e.g., peroxidase), which reacts with a substrate to produce a measurable colorimetric signal.[5] The intensity of the signal is proportional to the amount of C5b-9 generated and is inversely proportional to the inhibitory activity of this compound.
Signaling Pathway: The Alternative Complement Pathway
The alternative pathway is a key part of the innate immune response and also serves as an amplification loop for all complement activation pathways.[1][4] The diagram below illustrates the central role of Factor B in this cascade and the point of inhibition by this compound.
Figure 1. Alternative Complement Pathway and Point of Inhibition.
Experimental Protocol
This protocol is adapted from commercially available alternative pathway ELISA kits.[5][6]
Required Materials
-
LPS-coated 96-well microplate
-
Human Serum (normal, pooled)
-
This compound (stock solution in DMSO)
-
Assay Diluent Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Positive Control Serum
-
Negative Control (e.g., heat-inactivated serum)
-
Peroxidase-conjugated anti-C5b-9 antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Incubator set to 37°C
Reagent Preparation
-
This compound Dilutions: Prepare a serial dilution of this compound in Assay Diluent Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Serum Dilution: Dilute the normal human serum in the Assay Diluent Buffer. A common starting dilution is 1:10, but this may need optimization.
-
Antibody Dilution: Dilute the peroxidase-conjugated anti-C5b-9 antibody to its optimal working concentration in Assay Diluent Buffer.
Assay Procedure
-
Compound Addition: Add 25 µL of the diluted this compound, vehicle control (DMSO in Assay Diluent), positive control, and negative control to the appropriate wells of the LPS-coated microplate.
-
Serum Addition & Incubation: Add 75 µL of diluted human serum to all wells. Mix gently. Cover the plate and incubate for 60 minutes at 37°C to allow for complement activation.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 200 µL of Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted peroxidase-conjugated anti-C5b-9 antibody to each well. Cover the plate and incubate for 60 minutes at 37°C.
-
Final Washing: Repeat the washing step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes. Monitor for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of inhibition for each concentration of this compound. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a four-parameter logistic curve.[8][9]
Calculation of Percent Inhibition:
% Inhibition = [ 1 - ( (Sample OD - Min OD) / (Max OD - Min OD) ) ] * 100
-
Sample OD: Absorbance of the well with the inhibitor.
-
Min OD: Average absorbance of the negative control (minimal signal).
-
Max OD: Average absorbance of the vehicle control (maximal signal).
Example Data for this compound
The following table summarizes representative data for the inhibition of the alternative complement pathway by this compound.
| This compound (nM) | Average OD (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.850 | 0% |
| 1 | 1.682 | 9.9% |
| 3 | 1.455 | 23.2% |
| 10 | 1.023 | 48.6% |
| 30 | 0.518 | 78.4% |
| 100 | 0.224 | 95.6% |
| 300 | 0.155 | 99.7% |
| Negative Control | 0.150 | 100% |
| Calculated IC50 | 10.5 nM |
Experimental Workflow
The following diagram provides a visual summary of the entire experimental workflow.
Figure 2. ELISA Workflow for Factor B Inhibition Assay.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement factor B - Wikipedia [en.wikipedia.org]
- 3. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Western Blot Analysis of Factor B Cleavage in the Presence of Factor B-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) plays a central role in amplifying the immune response against pathogens. Complement Factor B (FB) is a key serine protease in the AP. Upon activation, Factor B is cleaved by Factor D into two fragments: Ba (a ~33 kDa N-terminal fragment) and Bb (a ~60 kDa C-terminal fragment containing the serine protease domain).[1][2][3] The Bb fragment then associates with C3b to form the C3 convertase (C3bBb), a crucial enzymatic complex that drives the amplification loop of the complement cascade.[2][4]
Dysregulation of the alternative pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of novel inhibitors. "Factor B-IN-5" represents a novel investigational small molecule designed to specifically inhibit the activity of Factor B, thereby downregulating the amplification of the complement response.
These application notes provide a detailed protocol for the in vitro analysis of Factor B cleavage using Western blotting, a fundamental technique to assess the inhibitory potential of compounds like this compound.
Signaling Pathway
The activation of the alternative complement pathway and the central role of Factor B cleavage are depicted in the following signaling pathway.
Caption: Diagram of the alternative complement pathway highlighting Factor B cleavage and the inhibitory action of this compound.
Experimental Protocols
In Vitro Factor B Cleavage Assay
This protocol describes the setup of an in vitro reaction to assess the inhibitory effect of this compound on Factor B cleavage.
Materials and Reagents:
-
Purified Human Complement Factor B (FB)
-
Purified Human Complement Factor D (FD)
-
Purified Human Complement C3b
-
This compound (or other inhibitors)
-
Gelatin Veronal Buffer with Magnesium (GVB/Mg++)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Thaw all purified proteins (Factor B, Factor D, C3b) on ice.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a reaction buffer (GVB/Mg++).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
GVB/Mg++ buffer
-
Purified C3b (final concentration, e.g., 50 µg/mL)
-
Purified Factor B (final concentration, e.g., 25 µg/mL)
-
This compound at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).
-
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to Factor B.
-
-
Initiation of Cleavage:
-
Initiate the cleavage reaction by adding purified Factor D (final concentration, e.g., 1 µg/mL).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Sample Storage:
-
Samples can be stored at -20°C or proceed directly to Western blot analysis.
-
Western Blot Analysis
This protocol details the detection of Factor B and its cleavage fragments (Ba and Bb) by Western blot.
Materials and Reagents:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Factor B antibody (recognizing the intact protein)
-
Anti-Factor Ba antibody (specific for the Ba fragment)
-
Anti-Factor Bb antibody (specific for the Bb fragment)
-
-
HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Factor Bb) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow
The following diagram illustrates the workflow for the Western blot analysis of Factor B cleavage.
Caption: Step-by-step experimental workflow for the in vitro cleavage assay and subsequent Western blot analysis.
Data Presentation
The inhibitory effect of this compound on Factor B cleavage can be quantified by measuring the band intensities of the Bb fragment. The results can be summarized in a table as follows:
| This compound (nM) | Bb Fragment Band Intensity (Arbitrary Units) | % Inhibition of Factor B Cleavage |
| 0 (Vehicle) | 10,000 | 0% |
| 0.1 | 8,500 | 15% |
| 1 | 5,200 | 48% |
| 10 | 1,800 | 82% |
| 100 | 400 | 96% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the inhibitory activity of compounds targeting Factor B. By utilizing a combination of an in vitro cleavage assay and Western blot analysis, researchers can effectively characterize the potency and mechanism of action of novel Factor B inhibitors like this compound, which is crucial for their development as potential therapeutics for complement-mediated diseases.
References
- 1. complementtech.com [complementtech.com]
- 2. Ba and Bb fragments of factor B activation: fragment production, biological activities, neoepitope expression and quantitation in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. complementtech.com [complementtech.com]
- 4. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Studying Paroxysmal Nocturnal Hemoglobinuria (PNH) with Factor B-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1][2] The absence of these proteins renders PNH red blood cells (RBCs) highly susceptible to destruction by the complement system, a key component of the innate immune system.
The alternative pathway (AP) of the complement system plays a crucial role in the pathophysiology of PNH.[1][2] Dysregulation of the AP leads to both intravascular hemolysis (destruction of RBCs within blood vessels) and extravascular hemolysis (clearance of C3b-opsonized RBCs by macrophages).[1][3] Factor B is a serine protease that is central to the amplification loop of the AP.[4][5] Inhibition of Factor B, therefore, presents a promising therapeutic strategy to control both intravascular and extravascular hemolysis in PNH.[4][6]
Factor B-IN-5 is a potent and selective small-molecule inhibitor of Factor B. These application notes provide detailed protocols for utilizing this compound as a tool to study the role of the alternative pathway in PNH and to evaluate the efficacy of Factor B inhibition in preclinical models.
Mechanism of Action of Factor B in PNH
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[2] This altered C3 binds to Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), a key enzyme that cleaves more C3 into C3a and C3b, leading to a powerful amplification loop.[5] In PNH, the absence of CD55 on RBCs prevents the decay of this C3 convertase, leading to uncontrolled C3b deposition and subsequent formation of the membrane attack complex (MAC), which causes intravascular hemolysis.[1][7] C3b-coated RBCs are also cleared by phagocytes in the liver and spleen, resulting in extravascular hemolysis.[3] this compound inhibits the proteolytic activity of Factor B, thereby preventing the formation of the C3 convertase and blocking the amplification of the alternative pathway.
Caption: Signaling pathway of the alternative complement pathway in PNH and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro efficacy of a representative Factor B inhibitor, providing an example of the expected potency of this compound in relevant PNH assays.
| Assay Type | Cell Type | Endpoint | Inhibitor | IC50 / % Inhibition | Reference |
| Hemolysis Assay | PNH Erythrocytes | Inhibition of complement-mediated hemolysis | Factor B Inhibitor (LNP023/Iptacopan) | ~0.1 µM | [8] |
| C3 Deposition Assay | PNH Erythrocytes | Reduction of C3 fragment deposition | Factor B Inhibitor (ACH-4471) | Significant decrease at 0.01 µM | [9] |
| Alternative Pathway Activation | Human Serum | Inhibition of C5b-9 formation | Factor B Inhibitor (Iptacopan) | Dose-dependent inhibition | [10] |
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on PNH cells.
Flow Cytometry Analysis of GPI-deficient (PNH) Cells
This protocol is for the identification and quantification of PNH red blood cells (RBCs) and white blood cells (WBCs) based on the expression of GPI-anchored proteins.
Caption: Experimental workflow for flow cytometric analysis of PNH cells.
Materials:
-
Whole blood collected in EDTA or ACD anticoagulant
-
Phosphate-buffered saline (PBS)
-
FACS lysing solution
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD59-PE
-
Anti-CD55-FITC
-
Fluorescein-labeled proaerolysin (FLAER) for WBCs
-
Lineage markers (e.g., CD45 for gating leukocytes, Glycophorin A for RBCs)
-
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
For RBC analysis, dilute whole blood in PBS.
-
For WBC analysis, perform a red blood cell lysis step using a FACS lysing solution according to the manufacturer's instructions.
-
-
Staining:
-
Incubate 100 µL of the cell suspension with the appropriate combination of fluorescently labeled antibodies for 15-30 minutes at room temperature in the dark.[2]
-
-
Washing:
-
Wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of PBS or sheath fluid.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., at least 100,000 for high-sensitivity analysis).[11]
-
-
Data Analysis:
-
Gate on the cell population of interest (RBCs or specific WBC lineages).
-
Analyze the expression of CD55 and CD59 on RBCs to identify Type I (normal), Type II (partial deficiency), and Type III (complete deficiency) PNH cells.[12]
-
For WBCs, use FLAER and other markers to determine the percentage of GPI-deficient cells (PNH clone size).[12]
-
In Vitro Hemolysis Assay
This assay measures the ability of this compound to inhibit complement-mediated lysis of PNH erythrocytes.
Materials:
-
PNH patient red blood cells (or a PNH-like cell line)
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer with Mg++ and EGTA (GVB-Mg-EGTA) to specifically activate the alternative pathway
-
This compound
-
Spectrophotometer or plate reader
Procedure:
-
Prepare PNH Erythrocytes:
-
Wash PNH RBCs three times with GVB-Mg-EGTA by centrifugation.
-
Resuspend the washed RBCs to a final concentration of 2-5% in GVB-Mg-EGTA.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound.
-
Include a positive control (no inhibitor) and a negative control (heat-inactivated serum or buffer only).
-
-
Complement Activation:
-
Add normal human serum (e.g., 10-20% final concentration) to each well to initiate complement activation.
-
Add the PNH erythrocyte suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement of Hemolysis:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the positive control (100% lysis) and negative control (0% lysis).
-
Determine the IC50 value of this compound.
-
Acidified Serum Lysis (Ham) Test Modification
A modified Ham test can be used to assess the inhibitory effect of this compound on the alternative pathway-mediated lysis of PNH RBCs.
Materials:
-
PNH patient red blood cells
-
Normal ABO-compatible serum
-
0.2 N HCl
-
This compound
Procedure:
-
Prepare Reagents:
-
Prepare acidified serum by adding 0.2 N HCl to normal serum to achieve a pH of 6.4.
-
Prepare a 50% suspension of washed PNH RBCs.
-
-
Assay Setup:
-
Set up tubes with acidified serum and a control tube with unacidified serum.
-
Add serial dilutions of this compound to the acidified serum tubes.
-
-
Incubation:
-
Add the PNH RBC suspension to all tubes.
-
Incubate at 37°C for 1 hour, gently mixing occasionally.
-
-
Observation and Measurement:
-
Centrifuge the tubes and observe the supernatant for hemolysis (red coloration).
-
For quantitative analysis, measure the hemoglobin concentration in the supernatant as described in the in vitro hemolysis assay.
-
Alternative Pathway (AP) Activation ELISA
This ELISA measures the effect of this compound on the activation of the alternative complement pathway in serum.
Caption: Workflow for an alternative pathway activation ELISA.
Materials:
-
ELISA plate pre-coated with an AP activator (e.g., lipopolysaccharide - LPS)
-
Normal human serum
-
Assay buffer specific for the alternative pathway
-
This compound
-
Enzyme-conjugated anti-C5b-9 antibody (detection antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Sample Preparation:
-
Dilute normal human serum in the AP-specific assay buffer.
-
Prepare serial dilutions of this compound in the diluted serum.
-
-
Assay:
-
Add the serum samples (with and without inhibitor) to the LPS-coated wells.
-
Incubate the plate to allow for complement activation and MAC (C5b-9) formation.
-
Wash the wells to remove unbound components.
-
Add the enzyme-conjugated anti-C5b-9 antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the amount of C5b-9 formed and thus to the activity of the alternative pathway.
-
Calculate the percent inhibition of AP activation by this compound.
-
C3 Deposition Assay
This assay quantifies the effect of this compound on the deposition of C3 fragments on the surface of PNH RBCs using flow cytometry.
Materials:
-
PNH patient red blood cells
-
Normal human serum
-
GVB-Mg-EGTA buffer
-
This compound
-
Fluorescently labeled anti-C3b/iC3b antibody
-
Flow cytometer
Procedure:
-
Incubation:
-
Incubate washed PNH RBCs with normal human serum in the presence of serial dilutions of this compound in GVB-Mg-EGTA at 37°C.
-
-
Staining:
-
After incubation, wash the cells to remove unbound serum components.
-
Stain the cells with a fluorescently labeled anti-C3b/iC3b antibody.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of C3 deposition on the RBC surface.
-
-
Analysis:
-
Compare the MFI of cells treated with this compound to the untreated control to determine the extent of inhibition of C3 deposition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the alternative complement pathway in PNH. The protocols outlined in these application notes provide a framework for assessing the in vitro efficacy of Factor B inhibitors in preventing the key pathological features of PNH, namely hemolysis and C3 opsonization. These assays are essential for the preclinical evaluation of novel Factor B inhibitors and for advancing our understanding of complement-mediated diseases.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haemoscan.com [haemoscan.com]
- 6. Paroxysmal Nocturnal Hemoglobinuria Testing | Test Fact Sheet [arupconsult.com]
- 7. Hemolysis Assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome | Semantic Scholar [semanticscholar.org]
- 10. Paper: Optimizing Complement Inhibitor Monitoring in PNH and Beyond [ash.confex.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. novartis.com [novartis.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the progressive degeneration of the macula. The complement system, a key component of the innate immune system, has been strongly implicated in the pathogenesis of AMD. Dysregulation of the alternative complement pathway (AP) is a significant contributor to the chronic inflammation and cellular damage observed in AMD. Complement Factor B (FB) is a crucial serine protease in the AP, making it a compelling therapeutic target.
Factor B-IN-5 is a potent and selective small-molecule inhibitor of Factor B. By blocking the activity of Factor B, this compound effectively halts the amplification loop of the alternative complement pathway, thereby reducing the production of pro-inflammatory mediators and the formation of the membrane attack complex (MAC). These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of AMD. While "this compound" is used as a representative name, the data and protocols are based on the characteristics of well-studied small-molecule Factor B inhibitors, such as Iptacopan (LNP023).[1][2][3][4][5][6][7][8]
Mechanism of Action
The alternative complement pathway is a self-amplifying cascade that, when dysregulated, contributes to AMD pathology. Factor B is a central component of this pathway. In the presence of C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), which in turn cleaves more C3, leading to an amplification loop. This compound is a reversible and highly selective inhibitor that targets the serine protease activity of Factor B, preventing the formation of the active C3 convertase.[1][9] This inhibition effectively blocks the downstream events of the alternative pathway, including the generation of anaphylatoxins (C3a and C5a) and the lytic membrane attack complex (C5b-9).[9]
Data Presentation
The following tables summarize the quantitative data for a representative small-molecule Factor B inhibitor, referred to as this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (µM) | Reference |
| Factor B Inhibition | IC50 | 0.01 ± 0.006 | [1] |
| AP-induced MAC formation (50% human serum) | IC50 | 0.13 ± 0.06 | [1] |
Table 2: Selectivity of this compound
| Target/Pathway | Inhibition | Concentration Tested (µM) | Reference |
| Factor D | No inhibition | Up to 100 | [1] |
| Classical Complement Pathway | No inhibition | Up to 100 | [1] |
| Lectin Complement Pathway | No inhibition | Up to 100 | [1] |
| Broad panel of receptors, ion channels, kinases, and proteases | No significant effects | Up to 10 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound in the context of AMD are provided below.
In Vitro Assays
1. Alternative Pathway (AP) Hemolytic Assay (AH50)
This assay determines the functional activity of the alternative complement pathway in serum and the inhibitory effect of this compound.
Protocol:
-
Preparation of Reagents:
-
Prepare Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA).
-
Wash rabbit erythrocytes (rRBCs) with GVB/Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of this compound in normal human serum (NHS). Include a vehicle control and a positive control (serum with no inhibitor). A negative control with heat-inactivated serum should also be included.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the diluted this compound in NHS to each well.
-
Add 50 µL of the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 100 µL of cold GVB-EDTA to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 415 nm using a plate reader.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the positive control (100% lysis).
-
Plot the percentage of hemolysis against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
2. RPE Cell Culture and Oxidative Stress-Induced Complement Activation
This protocol assesses the protective effect of this compound on retinal pigment epithelial (RPE) cells under oxidative stress, which is a key feature of AMD.
Protocol:
-
Cell Culture:
-
Culture human RPE cells (e.g., ARPE-19) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10][11]
-
Seed the cells in 96-well plates for viability assays or on transwell inserts for barrier function studies. Allow the cells to form a confluent monolayer.
-
-
Induction of Oxidative Stress and Treatment:
-
Induce oxidative stress by treating the confluent RPE monolayers with a sub-lethal concentration of hydrogen peroxide (H2O2) or sodium iodate (NaIO3) for a specified duration (e.g., 0.5 mM H2O2 for 4 hours).[12]
-
During the oxidative stress challenge, treat the cells with varying concentrations of this compound or a vehicle control in the presence of 25% normal human serum (as a source of complement).[12]
-
-
Assessment of Cell Viability and Barrier Function:
-
Cell Viability (MTT Assay): After treatment, assess cell viability using the MTT assay. Measure the absorbance at 570 nm.
-
Barrier Function (Transepithelial Resistance - TER): For cells grown on transwell inserts, measure the TER using a voltohmmeter before and after treatment. A decrease in TER indicates disruption of the RPE monolayer barrier function.[12]
-
-
Measurement of Complement Deposition and VEGF Secretion:
In Vivo Model
1. Laser-Induced Choroidal Neovascularization (CNV) in Mice
This is a widely used animal model that mimics the neovascular ("wet") form of AMD.
Protocol:
-
Animal Preparation:
-
Use adult C57BL/6J mice.
-
Anesthetize the mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Dilate the pupils with a drop of 1% tropicamide.
-
-
Laser Photocoagulation:
-
Place the mouse on a stereotaxic frame.
-
Use a slit lamp delivery system and a 532 nm diode laser to create 4-6 laser spots around the optic nerve in each eye. Laser parameters (e.g., 75 µm spot size, 100 ms duration, 100 mW power) should be optimized to rupture Bruch's membrane, indicated by the formation of a small bubble at the laser site.[15]
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or intravitreal injection) according to the study design (e.g., daily starting from the day of laser injury).
-
-
In Vivo Imaging:
-
At designated time points (e.g., 7 and 14 days post-laser), perform fundus fluorescein angiography (FFA) and spectral-domain optical coherence tomography (SD-OCT) to visualize and quantify the CNV lesions.[16]
-
-
Ex Vivo Quantification of CNV:
-
At the end of the experiment (e.g., day 14), euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with a fluorescently labeled isolectin B4 to visualize the neovascular tufts.
-
Capture fluorescent images and quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).[16]
-
Conclusion
This compound represents a promising tool for investigating the role of the alternative complement pathway in the pathogenesis of age-related macular degeneration. Its high potency and selectivity for Factor B allow for precise modulation of the AP in both in vitro and in vivo models. The detailed protocols provided herein offer a standardized approach for researchers to evaluate the therapeutic potential of Factor B inhibition in AMD, from initial biochemical assays to preclinical efficacy studies. These investigations will be crucial in advancing our understanding of AMD and developing novel therapeutic strategies targeting the complement cascade.
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novartis.com [novartis.com]
- 6. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. retinaassociates.org [retinaassociates.org]
- 8. Efficacy, Safety, Pharmacokinetics and Pharmacodynamics Study, Assessing Multiple LNP023 Doses in Adult Patients With Paroxysmal Nocturnal Hemoglobinuria | Clinical Research Trial Listing [centerwatch.com]
- 9. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 10. Investigation of novel combination therapy for age-related macular degeneration on ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Oxidative Stress Renders Retinal Pigment Epithelial Cells Susceptible to Complement-mediated Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming growth factor-beta induces expression of vascular endothelial growth factor in human retinal pigment epithelial cells: involvement of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thrombin Induces VEGF Expression in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]
- 16. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Complement Activation with Factor B-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens and cellular debris.[1] Dysregulation of the complement system, particularly the alternative pathway (AP), is implicated in a range of inflammatory and autoimmune diseases.[1][2][3] The alternative pathway acts as an amplification loop for complement activation, making its components attractive therapeutic targets.[1][3] Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases.[1][4] Inhibition of Factor B blocks the amplification loop and subsequent downstream effects, including the formation of the membrane attack complex (MAC).[1]
Factor B-IN-5 is a potent and selective small-molecule inhibitor of Factor B. By binding to Factor B, it prevents the formation of the C3 convertase (C3bBb), thereby halting the amplification of the complement cascade.[5] This targeted approach makes this compound a promising therapeutic candidate for complement-mediated diseases.[2]
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the inhibitory effect of this compound on alternative pathway complement activation. The assay measures the deposition of complement component C3b on the surface of target cells, a key indicator of complement activation.[6][7]
Signaling Pathway: The Alternative Complement Pathway and Inhibition by this compound
The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O).[8][9] This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The resulting C3(H2O)Bb complex is a fluid-phase C3 convertase. The Bb fragment, a serine protease, remains bound and cleaves more C3 into C3a and C3b.[8][9] C3b can then covalently attach to cell surfaces. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent surface-bound C3 convertase, C3bBb.[10][11] This complex drives a powerful amplification loop, leading to extensive C3b deposition and the eventual formation of the C5 convertase (C3bBbC3b), which initiates the terminal pathway and formation of the membrane attack complex (MAC).[1][10] this compound exerts its inhibitory effect by preventing the cleavage of Factor B by Factor D, thus blocking the formation of the active C3 and C5 convertases.[1]
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Experimental Protocols
Assay Principle
This flow cytometry-based assay quantifies the inhibition of alternative complement pathway activation by this compound. Rabbit erythrocytes, which readily activate the human alternative complement pathway, are used as target cells. In the presence of normal human serum (NHS) as a complement source, C3 is cleaved, and C3b fragments are deposited on the erythrocyte surface. The amount of deposited C3b is detected using a fluorescently labeled anti-C3b antibody and measured by flow cytometry. A reduction in the mean fluorescence intensity (MFI) of the cell population in the presence of this compound indicates inhibition of complement activation.
Materials and Reagents
-
This compound
-
Normal Human Serum (NHS) (Complement preserved)
-
Rabbit Erythrocytes
-
GVB++ Buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with Mg2+ and EGTA)
-
EDTA
-
Phosphate-Buffered Saline (PBS)
-
FITC-conjugated anti-human C3b/iC3b antibody
-
Flow Cytometer
Experimental Workflow
Caption: Flow Cytometry Workflow for Measuring Complement Inhibition.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA buffer at 2x the final desired concentration.
-
Thaw Normal Human Serum (NHS) on ice.
-
Prepare a suspension of rabbit erythrocytes in GVB++ buffer at a concentration of 1x10^8 cells/mL.
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add 50 µL of diluted this compound or buffer controls to the appropriate wells.
-
Controls:
-
Positive Control (100% activation): 50 µL of GVB-Mg-EGTA (no inhibitor).
-
Negative Control (No activation): 50 µL of GVB-Mg-EGTA with a final concentration of 20 mM EDTA.
-
-
Add 50 µL of NHS (diluted to 20% in GVB-Mg-EGTA) to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to Factor B.
-
-
Complement Activation:
-
Add 25 µL of the rabbit erythrocyte suspension to each well.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking to allow for complement activation and C3b deposition.
-
-
Staining:
-
Stop the reaction by adding 100 µL of cold PBS containing 10 mM EDTA to each well.
-
Centrifuge the plate at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with 200 µL of cold PBS.
-
Resuspend the cell pellets in 100 µL of PBS containing the FITC-conjugated anti-human C3b/iC3b antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with 200 µL of cold PBS.
-
Resuspend the final cell pellet in 300 µL of PBS.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in a gate set around the erythrocyte population based on forward and side scatter properties.
-
Data Analysis
-
Gate the erythrocyte population on a forward scatter (FSC) vs. side scatter (SSC) plot.
-
For the gated population, determine the Mean Fluorescence Intensity (MFI) in the FITC channel for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (MFI_sample - MFI_negative) / (MFI_positive - MFI_negative))
-
Plot the % Inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound on alternative pathway-mediated C3b deposition is summarized below. Data are presented as the mean of three independent experiments ± standard deviation.
| This compound Conc. (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (Positive Control) | 1580 ± 95 | 0% |
| 0.1 | 1450 ± 88 | 9% |
| 1 | 1195 ± 75 | 26% |
| 10 | 810 ± 52 | 52% |
| 100 | 250 ± 30 | 93% |
| 1000 | 185 ± 21 | 98% |
| EDTA (Negative Control) | 170 ± 15 | 100% |
Summary: this compound demonstrates a dose-dependent inhibition of alternative complement pathway activation, with a calculated IC50 value in the low nanomolar range, highlighting its potency as a Factor B inhibitor.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor B structure provides insights into activation of the central protease of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. immunopaedia.org.za [immunopaedia.org.za]
Application Notes and Protocols: Factor B-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and preliminary experimental use of Factor B-IN-5, a potent and specific inhibitor of complement Factor B. The information is intended to guide researchers in establishing robust and reproducible experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting complement Factor B, a key serine protease in the alternative pathway of the complement system.[1][2] By inhibiting Factor B, this compound effectively blocks the amplification loop of the complement cascade, making it a valuable tool for studying the roles of the alternative pathway in various physiological and pathological processes.[1][2] Dysregulation of the alternative pathway is implicated in a range of inflammatory and autoimmune diseases.[1] These notes provide essential information for the effective use of this compound in research settings.
Product Information
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₂N₂O |
| Molecular Weight | 448.55 g/mol |
| Purity | >98% (typically assessed by HPLC) |
| Appearance | White to off-white solid |
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solution. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solution. |
| Water | Insoluble | Do not use for initial reconstitution. |
Note: It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Storage and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions (Aqueous Buffer) | 2-8°C | Use within 24 hours | Prepare fresh from stock solution for each experiment. |
Signaling Pathway
This compound inhibits the alternative complement pathway by targeting Factor B. The diagram below illustrates the key steps in this pathway and the point of inhibition.
Caption: Inhibition of Factor B by this compound blocks the formation of C3 convertases.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4855 mg of the compound.
-
Aseptically transfer the weighed compound to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.4855 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C.
In Vitro Alternative Pathway Hemolysis Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the alternative complement pathway using a rabbit erythrocyte hemolysis assay.
Materials:
-
Rabbit erythrocytes
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well V-bottom microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Experimental Workflow:
Caption: Workflow for assessing this compound activity in a hemolysis assay.
Procedure:
-
Prepare Rabbit Erythrocytes: Wash rabbit erythrocytes three times with GVB/Mg-EGTA by centrifugation and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in GVB/Mg-EGTA. The final concentration of DMSO in the assay should be kept below 0.5%.
-
Assay Setup: In a 96-well V-bottom plate, add in the following order:
-
GVB/Mg-EGTA
-
This compound dilutions (or vehicle control)
-
Normal Human Serum (final concentration to be optimized, e.g., 10%)
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with Factor B.
-
Initiate Hemolysis: Add the rabbit erythrocyte suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Stop the reaction by adding cold PBS and centrifuging the plate to pellet the intact erythrocytes.
-
Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 412 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in buffer only). Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
Cell-Based Assay for Complement-Dependent Cytotoxicity (CDC)
This protocol outlines a general method to evaluate the effect of this compound on complement-dependent cytotoxicity in a cell-based assay.
Materials:
-
Target cells (e.g., a B-cell lymphoma line like Raji cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Normal Human Serum (NHS)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, flat-bottom microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well white microplate at a density of 1-2 x 10⁴ cells per well in a volume of 50 µL of cell culture medium.
-
Inhibitor Addition: Prepare serial dilutions of this compound in cell culture medium and add 25 µL to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Complement Addition: Add 25 µL of Normal Human Serum (final concentration to be optimized, e.g., 20%) to each well to initiate the complement cascade.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration determined by the kinetics of CDC for the specific cell line (e.g., 2-4 hours).
-
Measure Cell Viability: Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells. Plot the percent viability versus inhibitor concentration to determine the EC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Compound in Aqueous Buffer | The compound's solubility limit has been exceeded. | - Make intermediate dilutions in DMSO before adding to the aqueous buffer. - Ensure the final DMSO concentration is consistent across all samples and controls, and ideally below 0.5%. |
| High Background in Assays | - Non-specific activity of the compound. - Contamination of reagents. | - Run appropriate controls, including a no-serum control and a vehicle control. - Use fresh, sterile reagents. |
| Inconsistent Results | - Repeated freeze-thaw cycles of the stock solution. - Instability of the compound in working dilutions. | - Use single-use aliquots of the stock solution. - Prepare fresh working dilutions for each experiment. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.
References
Standard Operating Procedure for Factor B Functional Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B is a crucial zymogen in the alternative pathway (AP) of the complement system, a key component of innate immunity. Upon activation of the AP, Factor B is cleaved by Factor D into two fragments: Ba and Bb. The Bb fragment is a serine protease that associates with C3b to form the AP C3 convertase (C3bBb), the central enzyme of the pathway. This convertase initiates a powerful amplification loop, leading to the opsonization of pathogens, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells.[1][2]
Given its pivotal role, the functional activity of Factor B is a critical parameter to assess in various research and clinical settings. Dysregulation of the alternative pathway is implicated in a range of diseases, including atypical hemolytic uremic syndrome (aHUS), C3 glomerulopathy, and age-related macular degeneration. Therefore, accurate and reproducible methods for quantifying Factor B functional activity are essential for diagnosing and monitoring these conditions, as well as for the development of complement-targeted therapeutics.[3]
This document provides detailed protocols for two common methods for assessing Factor B functional activity: an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of the Bb fragment and a hemolytic assay (AP50) to measure the overall activity of the alternative pathway, which is dependent on functional Factor B.
Signaling Pathway of the Alternative Complement Pathway
The alternative pathway is initiated by the spontaneous hydrolysis of C3, leading to the formation of C3(H2O). This binds to Factor B, which is then cleaved by Factor D to form the initial fluid-phase C3 convertase, C3(H2O)Bb. This enzyme cleaves more C3 into C3a and C3b. C3b can covalently attach to cell surfaces, where it binds Factor B, leading to the formation of the surface-bound C3 convertase, C3bBb. This convertase is stabilized by properdin and initiates an amplification loop, generating more C3b and leading to the formation of the C5 convertase (C3bBbC3b), which triggers the terminal complement pathway and the formation of the MAC.
Caption: Alternative Complement Pathway Activation.
Experimental Protocols
Protocol 1: Factor B Functional Assay via Bb Fragment ELISA
This protocol describes a sandwich ELISA for the quantitative detection of the Bb fragment, an activation marker for Factor B.
3.1.1. Experimental Workflow
Caption: Workflow for Bb Fragment ELISA.
3.1.2. Materials and Reagents
-
Microplate pre-coated with a monoclonal antibody against human Bb
-
Human Bb standards
-
Positive and negative controls
-
Assay diluent
-
HRP-conjugated detection antibody against human Bb
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
3.1.3. Sample Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Dilute samples in the provided assay diluent. The dilution factor will depend on the expected Bb concentration and should be determined empirically. A starting dilution of 1:10 is recommended.
3.1.4. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.
-
Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Repeat the wash step as in step 4.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
3.1.5. Data Analysis
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards, controls, and samples.
-
Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis.
-
Use the standard curve to determine the concentration of Bb in the samples.
-
Multiply the determined concentration by the sample dilution factor to obtain the final Bb concentration in the original sample.
Protocol 2: Alternative Pathway Hemolytic (AP50) Assay
This protocol measures the functional activity of the alternative complement pathway by assessing the lysis of rabbit red blood cells (rRBCs), which are potent activators of the AP. The AP50 unit is defined as the reciprocal of the serum dilution that lyses 50% of the rRBCs.[4] This assay is dependent on the presence of functional Factor B.
3.2.1. Experimental Workflow
Caption: Workflow for AP50 Hemolytic Assay.
3.2.2. Materials and Reagents
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)
-
Normal Human Serum (NHS) as a positive control
-
Heat-inactivated NHS (56°C for 30 minutes) as a negative control
-
96-well U-bottom microplate
-
Microplate reader capable of measuring absorbance at 415 nm
3.2.3. Sample Preparation
-
Use fresh or properly stored (-80°C) serum or plasma as described in section 3.1.3.
3.2.4. Assay Procedure
-
Wash rRBCs three times with GVB-Mg-EGTA and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of the test serum, positive control, and negative control in GVB-Mg-EGTA in a 96-well plate.
-
Add an equal volume of the rRBC suspension to each well.
-
Include a 100% lysis control (rRBCs in distilled water) and a 0% lysis control (rRBCs in GVB-Mg-EGTA).
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 150 µL of ice-cold GVB-Mg-EGTA to each well and centrifuging the plate at 500 x g for 5 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm.
3.2.5. Data Analysis
-
Calculate the percentage of hemolysis for each serum dilution using the following formula: % Hemolysis = [(OD_sample - OD_0%lysis) / (OD_100%lysis - OD_0%lysis)] x 100
-
Plot the percentage of hemolysis versus the reciprocal of the serum dilution.
-
Determine the serum dilution that causes 50% hemolysis. The reciprocal of this dilution is the AP50 value in U/mL.
Data Presentation
Quantitative Data Summary for Factor B Functional Assays
| Parameter | ELISA (Bb fragment) | AP50 Hemolytic Assay |
| Assay Principle | Measures the concentration of the Factor B activation fragment, Bb. | Measures the functional activity of the entire alternative pathway, which is dependent on Factor B. |
| Normal Range | Varies by kit and laboratory. Typically in the low µg/mL range in plasma. | 23 - 63 U/mL in normal human serum.[5] |
| Intra-assay Precision (%CV) | < 10%[6] | < 5%[4] |
| Inter-assay Precision (%CV) | < 15%[6] | < 10% |
| Linearity | 80-120% of expected values upon dilution.[7][8] | Should be linear within the dynamic range of the assay. |
| Recovery | 80-120% of spiked analyte recovered in sample matrix.[7][8] | Not typically performed for this assay. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Insufficient washing. | Increase the number of wash steps. |
| Non-specific binding of antibodies. | Use a blocking buffer. | |
| Low signal in ELISA | Inactive reagents. | Check expiration dates and storage conditions. |
| Insufficient incubation times. | Adhere to the recommended incubation times. | |
| High spontaneous lysis in hemolytic assay | Fragile rRBCs. | Use fresh, properly handled rRBCs. |
| No lysis in positive control for hemolytic assay | Inactive serum. | Use a fresh aliquot of normal human serum. |
| Incorrect buffer composition. | Ensure the buffer contains Mg2+ and EGTA. |
References
- 1. Quantitation of Regulatory Activity for the Complement Alternative PathwayUsing an Adaptation of the AP50 in vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haemoscan.com [haemoscan.com]
- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preanalytical classical and alternative complement pathway activity loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salimetrics.com [salimetrics.com]
- 7. An Explanation of Recovery and Linearity [quansysbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Preventing off-target effects of Factor B-IN-5 in experiments
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Factor B-IN-5, a novel small molecule inhibitor of complement Factor B. As this compound is a new research compound, this guide is based on the known biology of Factor B and general principles of small molecule inhibitor characterization. The provided protocols and troubleshooting advice are intended to serve as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of complement Factor B, a serine protease that is essential for the activation of the alternative complement pathway.[1][2] By inhibiting Factor B, this compound blocks the formation of the C3 and C5 convertases of the alternative pathway, thereby preventing the amplification of the complement cascade and the generation of downstream inflammatory mediators.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While designed for high selectivity, this compound, like many small molecule inhibitors, may exhibit off-target effects.[3][4] Potential off-targets could include other serine proteases with structural similarity to Factor B. It is crucial to experimentally determine the selectivity profile of this compound in your system of interest. Unintended effects on other signaling pathways should also be considered.[3]
Q3: How can I assess the on-target activity of this compound in my cellular assay?
A3: On-target activity can be confirmed by measuring the inhibition of alternative pathway-mediated complement activation. This can be assessed by quantifying the deposition of C3b on cell surfaces using flow cytometry or ELISA, or by measuring the generation of complement activation products like Bb fragment or C5a in the culture supernatant.[5][6][7][8][9][10]
Q4: What are the recommended positive and negative controls for my experiments?
A4:
-
Positive Control (for complement activation): Zymosan, lipopolysaccharide (LPS), or heat-aggregated IgG can be used to activate the alternative complement pathway.
-
Negative Control (for inhibition): A structurally related but inactive analog of this compound, if available, is the ideal negative control. Alternatively, a vehicle control (e.g., DMSO) should always be included.[11]
-
Assay-specific controls: For cellular assays, untreated cells and cells treated with a known inhibitor of the alternative pathway can be used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in complement deposition assay (e.g., C3b staining) | Spontaneous complement activation in serum-containing media. | 1. Heat-inactivate the serum (56°C for 30 minutes). 2. Use serum-free media if compatible with your cells. 3. Include a control with a broad complement inhibitor (e.g., EDTA) to determine the level of non-specific background. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent inhibitor concentration. 3. Degradation of this compound. | 1. Use cells within a defined passage number range and ensure high viability. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Store the inhibitor stock solution as recommended and avoid repeated freeze-thaw cycles. |
| Observed cellular phenotype is not consistent with Factor B inhibition | Potential off-target effect of this compound. | 1. Perform a dose-response experiment to see if the phenotype is observed at concentrations significantly higher than the IC50 for Factor B inhibition. 2. Test the effect of other, structurally distinct Factor B inhibitors to see if they replicate the phenotype. 3. Conduct a kinase panel screen or other broad off-target profiling to identify potential unintended targets.[12][13][14] |
| No effect of this compound in a cell-based assay | 1. The chosen cell line may not be sensitive to complement-mediated damage. 2. The concentration of this compound is too low. 3. The alternative pathway is not the primary driver of the observed phenotype. | 1. Confirm that your cells express the necessary components for complement activation and are susceptible to lysis. 2. Perform a dose-response curve to determine the optimal concentration. 3. Use specific inhibitors for the classical and lectin pathways to determine the contribution of each pathway. |
Experimental Protocols
Protocol 1: In Vitro Factor B Inhibition Assay (Biochemical)
This assay measures the direct inhibition of purified Factor B enzymatic activity.
Materials:
-
Purified human Factor B
-
Purified human Factor D
-
Purified human C3b
-
Fluorogenic Factor B substrate
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a solution of C3b and Factor B in assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells of the microplate.
-
Add the C3b/Factor B mixture to the wells and incubate for 15 minutes at 37°C to allow for the formation of the C3bB complex.
-
Initiate the reaction by adding Factor D to each well. This will cleave Factor B to its active form, Bb.
-
Immediately add the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to Factor B activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Complement Deposition Assay (Flow Cytometry)
This protocol measures the inhibition of C3b deposition on the surface of target cells.
Materials:
-
Target cells (e.g., a human B-cell line like Raji)
-
Normal Human Serum (as a source of complement)
-
This compound
-
Fluorescently labeled anti-C3b antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the target cells.
-
Resuspend the cells in media containing varying concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.
-
Add Normal Human Serum to the cells to initiate complement activation. A typical final concentration is 10-20%.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold flow cytometry buffer to stop the reaction.
-
Incubate the cells with a fluorescently labeled anti-C3b antibody for 30 minutes on ice.
-
Wash the cells again and resuspend in flow cytometry buffer.
-
Analyze the cells by flow cytometry to quantify the amount of C3b deposited on the cell surface.
Visualizations
Caption: Alternative complement pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]
- 7. svarlifescience.com [svarlifescience.com]
- 8. immuneed.com [immuneed.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Diagnostic ELISAs to Monitor Complement System Activation - Bio-Connect [bio-connect.nl]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Factor B Inhibition Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during Factor B inhibition experiments. The information is designed to assist researchers in obtaining accurate and reproducible data when evaluating Factor B inhibitors.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
General Questions
Q1: What are the most critical factors to consider before starting a Factor B inhibition experiment?
A1: Before initiating any experiment, it is crucial to:
-
Thoroughly characterize your inhibitor: Understand its mechanism of action (e.g., reversible, irreversible, competitive, non-competitive), solubility, and stability in the assay buffer.
-
Select the appropriate assay: Choose between a functional assay (like a hemolytic assay) to measure pathway activity or a direct binding/enzymatic assay (like an ELISA) depending on your research question.
-
Ensure proper sample handling: The complement system is highly sensitive to pre-analytical variables. Inconsistent sample collection, processing, and storage can lead to significant variability in results.[1][2][3] For functional assays, serum is often preferred, while EDTA plasma is recommended for measuring complement activation products to prevent ex vivo activation.[2]
-
Include all necessary controls: Positive, negative, and vehicle controls are essential for data interpretation and quality control.
Q2: My results are highly variable between experiments. What are the likely causes?
A2: High variability in complement assays can stem from several sources:
-
Inconsistent sample handling: As mentioned above, this is a major contributor. Ensure standardized procedures for all samples. Avoid repeated freeze-thaw cycles, as they can affect complement protein activity.[1][3] Thawing samples at 37°C can artificially activate the complement system.[1][3]
-
Reagent variability: Use reagents from the same lot whenever possible. If you must use different lots, perform bridging studies to ensure consistency.
-
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when preparing serial dilutions of your inhibitor.
-
Plate position effects: In plate-based assays, "edge effects" can occur. To mitigate this, avoid using the outer wells of the plate for samples or randomize your sample layout.
Hemolytic Assay Troubleshooting
Q3: I am not seeing any hemolysis in my positive control for the alternative pathway (AP) hemolytic assay.
A3: A lack of hemolysis in the positive control (e.g., serum with no inhibitor) suggests a problem with one of the assay components:
-
Inactive serum: The complement activity in your serum sample may be compromised. This can be due to improper storage or multiple freeze-thaw cycles. Use freshly collected and properly stored serum.
-
Incorrect buffer conditions: The alternative pathway requires magnesium ions (Mg2+). Ensure your buffer (e.g., GVB-Mg-EGTA) contains an adequate concentration of Mg2+ and that EGTA is present to chelate calcium and block the classical pathway.
-
Erythrocyte issues: The rabbit erythrocytes (a common choice for AP assays) may be old or lysed before the start of the experiment.[4] Use freshly washed and prepared erythrocytes.
-
Incorrect incubation temperature: Complement activation is temperature-dependent. Ensure the incubation is performed at 37°C.
Q4: I am observing high background hemolysis in my negative control (e.g., heat-inactivated serum).
A4: High background hemolysis can be caused by:
-
Incomplete heat inactivation: Ensure your serum is heated at 56°C for at least 30 minutes to completely inactivate complement proteins.
-
Erythrocyte fragility: The erythrocytes may be osmotically fragile. Ensure they are washed and resuspended in an isotonic buffer.
-
Contamination: Bacterial or fungal contamination can lead to cell lysis. Use sterile reagents and techniques.
ELISA-Based Assay Troubleshooting
Q5: I am getting a high background signal in my Factor B ELISA.
A5: High background in an ELISA can be due to several factors:
-
Insufficient blocking: The blocking step is critical to prevent non-specific binding of antibodies. Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).[5][6][7]
-
Antibody concentration too high: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.
-
Inadequate washing: Insufficient washing between steps can leave behind unbound antibodies, resulting in a high background. Increase the number of wash steps or the volume of wash buffer.[5]
-
Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample. Use a pre-adsorbed secondary antibody.
Q6: The signal in my Factor B ELISA is very weak or absent.
A6: A weak or absent signal can be caused by:
-
Inactive reagents: Check the expiration dates of your antibodies, enzyme conjugates, and substrates.
-
Incorrect antibody pair: In a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on Factor B.
-
Low analyte concentration: The concentration of Factor B in your sample may be below the detection limit of the assay.
-
Substrate issues: The substrate may have been improperly stored or prepared. Ensure it is protected from light if it is light-sensitive.
II. Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected Factor B inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.[8][9][10][11]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Iptacopan (LNP023) | Human Factor B | Enzymatic Assay | 10 | [1] |
| Human Factor B | AP-mediated MAC formation in 50% human serum | 120 | [2] | |
| Human Factor B | Zymosan-induced MAC formation in 50% human whole blood | 150 | [2] | |
| Compound 1 | Human Factor B | Enzymatic Assay | 500 | [12] |
| Compound 2 | Human Factor B | Enzymatic Assay | 100 | [12] |
III. Experimental Protocols
Alternative Pathway (AP) Hemolytic Assay for Factor B Inhibition
This protocol is a general guideline for assessing Factor B inhibition by measuring the lysis of rabbit erythrocytes.
Materials:
-
Normal Human Serum (NHS) as a source of complement
-
Factor B inhibitor
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA)
-
Rabbit erythrocytes (Er)
-
96-well U-bottom microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 415 nm
Methodology:
-
Prepare Rabbit Erythrocytes: Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the Factor B inhibitor in GVB-Mg-EGTA buffer. Include a vehicle control (buffer with the same concentration of solvent used for the inhibitor).
-
Assay Setup:
-
Add 50 µL of GVB-Mg-EGTA buffer to all wells of a 96-well plate.
-
Add 25 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 25 µL of diluted NHS (e.g., 1:10 in GVB-Mg-EGTA) to all wells except the 0% lysis control.
-
For the 100% lysis control, add 75 µL of water to a set of wells. For the 0% lysis control (spontaneous lysis), add 75 µL of GVB-Mg-EGTA buffer.
-
-
Incubation: Add 25 µL of the prepared rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Pellet Cells: Stop the reaction by adding 100 µL of cold GVB-EDTA buffer. Centrifuge the plate to pellet the intact erythrocytes.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control after subtracting the background (0% lysis control).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Sandwich ELISA for Measuring Factor B Levels
This protocol provides a general framework for a sandwich ELISA to quantify Factor B in a sample, which can be adapted to screen for inhibitors that block Factor B binding.
Materials:
-
Anti-Factor B capture antibody
-
Recombinant human Factor B standard
-
Biotinylated anti-Factor B detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent (e.g., PBS with 1% BSA)
-
96-well high-binding microplate
-
Plate reader capable of reading absorbance at 450 nm
Methodology:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant Factor B standard in assay buffer.
-
Prepare dilutions of your samples (and inhibitor if screening) in assay buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Factor B standards.
-
Determine the concentration of Factor B in the samples by interpolating their absorbance values from the standard curve.
-
IV. Visualizations
Signaling Pathway
Caption: Alternative complement pathway and the point of Factor B inhibition.
Experimental Workflow
Caption: Workflow for a hemolytic assay to determine Factor B inhibition.
References
- 1. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. seracare.com [seracare.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Testing for Inhibitors and Hemophilia | Hemophilia | CDC [cdc.gov]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results with Factor B-IN-5
Welcome to the technical support center for Factor B-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly specific and potent inhibitor of complement Factor B. Factor B is a crucial component of the alternative pathway (AP) of the complement system.[1][2] Upon activation of the AP, Factor B binds to C3b and is subsequently cleaved by Factor D to form the C3 convertase, C3bBb.[3][4] This convertase is responsible for the cleavage of C3 into C3a and C3b, leading to a powerful amplification loop that is central to the inflammatory response.[3][5] this compound directly interferes with the function of Factor B, preventing the formation of the C3bBb convertase and thereby inhibiting the AP amplification loop.[1]
Q2: After treating my cells with this compound, I still observe C3b deposition. Why is this happening?
While this compound is a potent inhibitor of the alternative pathway, it is important to remember that the complement system can be activated through two other main pathways: the classical pathway (CP) and the lectin pathway (LP).[1][3] Both the CP and LP generate their own C3 convertases (C4b2a) that can cleave C3 and lead to C3b deposition, independent of Factor B.
Troubleshooting Steps:
-
Confirm the primary activation pathway in your experimental model: Use pathway-specific inhibitors or stimuli to determine if the observed C3b deposition is mediated by the CP or LP.
-
Ensure adequate concentration of this compound: Refer to the dose-response curves in the technical data sheet to ensure you are using a saturating concentration for your experimental setup.
-
Consider the kinetics of inhibition: The timing of this compound addition relative to the complement-activating stimulus is critical. Pre-incubation with the inhibitor is often necessary for optimal efficacy.
Q3: I am seeing unexpected cell lysis in my assay after using this compound. Isn't it supposed to be protective?
This is an unexpected result, as inhibition of the alternative pathway should generally reduce complement-mediated cell lysis. However, there are a few possibilities to consider:
-
Off-target effects at high concentrations: While designed for specificity, exceptionally high concentrations of any compound can lead to off-target effects.
-
Contamination of reagents: Ensure all buffers and media are free of endotoxin or other contaminants that could induce non-specific cell death.
-
Activation of other cell death pathways: The experimental conditions themselves might be inducing apoptosis or necrosis independent of complement activation.
Experimental Workflow for Investigating Unexpected Cell Lysis
Caption: Troubleshooting workflow for unexpected cell lysis.
Q4: My downstream readout of inflammation (e.g., NF-κB activation) is not fully suppressed by this compound. What could be the reason?
Incomplete suppression of inflammatory readouts can occur for several reasons:
-
C3a and C5a from other pathways: The classical and lectin pathways can still generate the anaphylatoxins C3a and C5a, which are potent inflammatory mediators, even when the alternative pathway is blocked.
-
Factor B-independent signaling: The inflammatory stimulus you are using may activate NF-κB through pathways that are entirely independent of the complement system, such as through Toll-like receptors (TLRs).
-
Insufficient inhibition of the amplification loop: In scenarios of very strong and sustained complement activation, a higher concentration of this compound may be required to fully suppress the amplification loop.
Signaling Pathway Overview
Caption: Multiple pathways can lead to NF-κB activation.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No inhibition of complement-mediated hemolysis | 1. Incorrect assay setup (e.g., using serum that favors classical pathway activation). 2. Inactive this compound. 3. Insufficient concentration of inhibitor. | 1. Use a specific alternative pathway hemolysis assay (e.g., rabbit erythrocyte hemolysis). 2. Verify the storage and handling of this compound. 3. Perform a dose-response experiment. |
| Variability between experimental replicates | 1. Inconsistent cell numbers or reagent concentrations. 2. Differences in incubation times. 3. Lot-to-lot variability in serum source. | 1. Standardize all experimental parameters. 2. Use a multichannel pipette for simultaneous additions. 3. Qualify each new lot of serum before use in critical experiments. |
| Precipitation of this compound in media | 1. Exceeding the solubility limit. 2. Interaction with components in complex media. | 1. Prepare a fresh, more dilute stock solution in the recommended solvent. 2. Test solubility in a simplified buffer system first. |
Key Experimental Protocols
1. Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of a compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the alternative pathway.
-
Materials: Rabbit erythrocytes, Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA), Normal Human Serum (NHS), this compound.
-
Method:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Add 50 µL of each dilution to a 96-well plate.
-
Add 50 µL of diluted NHS (pre-titered for 50% hemolysis) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of rabbit erythrocytes (1x10^8 cells/mL).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate and transfer 100 µL of the supernatant to a new plate.
-
Read the absorbance at 412 nm to quantify hemoglobin release.
-
Calculate the percent inhibition relative to controls without the inhibitor.
-
2. C3b Deposition Assay (ELISA-based)
This assay quantifies the amount of C3b deposited on a surface that activates the alternative pathway.
-
Materials: High-bind 96-well plate, Zymosan A, Normal Human Serum (NHS), this compound, anti-C3b antibody (HRP-conjugated), TMB substrate.
-
Method:
-
Coat the plate with Zymosan A overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Mix the diluted inhibitor with diluted NHS and add to the Zymosan-coated wells.
-
Incubate for 1 hour at 37°C to allow for complement activation and C3b deposition.
-
Wash the plate extensively.
-
Add the HRP-conjugated anti-C3b antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Plot the absorbance versus inhibitor concentration to determine the IC50.
-
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement factor B - Wikipedia [en.wikipedia.org]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. sinobiological.com [sinobiological.com]
Validation & Comparative
Comparing Factor B-IN-5 efficacy to other Factor B inhibitors
A Comparative Guide to the Efficacy of Factor B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system serves as a key amplification loop, and its overactivation is a central driver of pathology in many of these conditions.[3][4][5] Complement Factor B (FB), a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, making it a prime therapeutic target.[1][6][7] Inhibition of Factor B offers a targeted approach to downregulate the AP amplification loop while leaving the classical and lectin pathways intact for immune defense.[1]
This guide provides a comparative overview of the efficacy of Factor B inhibitors. While this document aims to compare Factor B-IN-5, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information on a compound with this designation. Therefore, this guide will focus on the well-characterized, first-in-class oral Factor B inhibitor, Iptacopan (LNP023) , and compare its profile with other emerging Factor B-targeting therapeutic modalities.[4][8][9]
Mechanism of Action of Factor B Inhibitors
Factor B is a zymogen that, upon cleavage by Factor D, forms the catalytic subunit Bb.[7][10] Bb then associates with C3b to form the AP C3 convertase (C3bBb), which proteolytically cleaves C3 into C3a and C3b.[6] This process initiates a powerful amplification loop.[6] Factor B inhibitors, such as Iptacopan, bind to Factor B and prevent its cleavage, thereby blocking the formation of the C3 convertase and halting the amplification of the complement cascade.[3][11][12] This upstream inhibition prevents both intravascular hemolysis (mediated by the membrane attack complex) and extravascular hemolysis (facilitated by C3b opsonization).[11][12]
Comparative Overview of Factor B Inhibitors
The landscape of Factor B-targeting therapies is expanding beyond small molecules to include novel modalities like small interfering RNA (siRNA). Each approach has distinct characteristics in terms of administration, mechanism, and potential clinical profile.
| Feature | Iptacopan (LNP023) | siRNA (e.g., ADX-038) |
| Modality | Small molecule, reversible inhibitor[9] | Small interfering RNA (siRNA)[13] |
| Target | Binds to Factor B, preventing its cleavage[3][12] | Targets Factor B mRNA for degradation, reducing protein synthesis |
| Administration | Oral, twice daily[14] | Subcutaneous injection[13] |
| Onset of Action | Rapid[15] | Gradual, dependent on protein turnover |
| Duration of Effect | Requires continuous dosing[15] | Potentially long-acting (e.g., semi-annual dosing)[13] |
| Selectivity | Highly selective for Factor B[4][5] | Highly specific for Factor B mRNA[13] |
| Clinical Development | FDA-approved for PNH; in trials for various complement-mediated diseases[8][14][16] | Phase 1/2 clinical trials for diseases including IgAN and C3G[13] |
Clinical Efficacy of Iptacopan
Iptacopan has demonstrated significant efficacy in clinical trials across several complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH).
Paroxysmal Nocturnal Hemoglobinuria (PNH)
The APPLY-PNH Phase III trial evaluated Iptacopan in PNH patients with residual anemia despite treatment with anti-C5 therapies.[17]
| Endpoint (at 24 weeks) | Iptacopan (n=60) | Anti-C5 Therapy (n=35) | p-value |
| Hemoglobin increase ≥2 g/dL | 82% (51/60)[14] | 2% (0/35)[14] | <0.001[14] |
| Hemoglobin level ≥12 g/dL | 69%[14] | 0%[14] | <0.001[14] |
| Transfusion Avoidance | 96.5% | 40% | <0.001 |
In treatment-naïve PNH patients (APPOINT-PNH study), Iptacopan also showed clinically meaningful increases in hemoglobin levels without the need for blood transfusions.[17] An earlier Phase 2 study showed that Iptacopan monotherapy led to a rapid and sustained reduction in lactate dehydrogenase (LDH) levels, a marker of intravascular hemolysis, with mean reductions of 86% by week 12.[15][18]
IgA Nephropathy (IgAN) and C3 Glomerulopathy (C3G)
Iptacopan is also under investigation for the treatment of complement-mediated renal diseases. In a Phase II study for IgA nephropathy, Iptacopan demonstrated a significant reduction in proteinuria.[19] Similarly, in C3G, Iptacopan has been shown to inhibit C3 convertase activity in patient serum ex vivo.[20][21]
Experimental Protocols
The evaluation of Factor B inhibitors relies on a variety of in vitro and ex vivo assays. A key method is the hemolysis assay using PNH patient erythrocytes, which directly measures the inhibitor's ability to protect red blood cells from complement-mediated lysis.
Protocol: Ex Vivo PNH Erythrocyte Hemolysis Assay
Objective: To determine the potency of a Factor B inhibitor in preventing alternative pathway-mediated hemolysis of PNH red blood cells.
Methodology:
-
Sample Collection: Whole blood is collected from PNH patients into tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Isolation: Red blood cells (RBCs) are isolated by centrifugation and washed with a suitable buffer (e.g., gelatin veronal buffer with Mg2+ and EGTA to specifically allow AP activation).
-
Compound Incubation: A suspension of PNH RBCs is incubated with serial dilutions of the Factor B inhibitor (e.g., Iptacopan) or a vehicle control.
-
Complement Activation: Normal human serum is added as a source of complement to initiate the alternative pathway cascade. The mixture is incubated at 37°C to allow for complement activation and potential hemolysis.
-
Hemolysis Quantification: The reaction is stopped by adding ice-cold buffer. The samples are then centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring absorbance at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with water) and a negative control (RBCs with no serum). Dose-response curves are generated, and the IC50 value (the concentration of inhibitor required to achieve 50% inhibition of hemolysis) is determined.[21]
Conclusion
The development of Factor B inhibitors represents a significant advancement in the treatment of complement-mediated diseases.[1] Iptacopan, the first-in-class oral Factor B inhibitor, has demonstrated substantial efficacy and a manageable safety profile in PNH, leading to its FDA approval.[8][17] Its mechanism of targeting the AP amplification loop addresses both intravascular and extravascular hemolysis, offering a potential advantage over C5 inhibitors for some patients.[4][12] The clinical development pipeline for Factor B inhibitors, including novel modalities like siRNA, is robust, with ongoing studies in a variety of renal and hematological disorders.[2][13][16] As more data from these trials become available, the therapeutic landscape for patients with these debilitating conditions will continue to evolve.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. ajmc.com [ajmc.com]
- 6. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement factor B - Wikipedia [en.wikipedia.org]
- 8. Iptacopan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ADARx Pharmaceuticals Announces Positive Interim Phase 1 [globenewswire.com]
- 14. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The future of complement therapeutics [explorationpub.com]
- 17. FDA Approves Oral Factor B Inhibitor for Paroxysmal Nocturnal Hemoglobinuria | MedPage Today [medpagetoday.com]
- 18. researchgate.net [researchgate.net]
- 19. Study of Efficacy and Safety of LNP023 in Primary IgA Nephropathy Patients | MedPath [trial.medpath.com]
- 20. researchgate.net [researchgate.net]
- 21. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Factor B-IN-5 and iptacopan
An Objective Head-to-Head Comparison of Factor B Inhibitors: Iptacopan and a Representative Compound
Introduction
The complement system, a crucial component of innate immunity, plays a significant role in the pathogenesis of numerous inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement cascade is a key amplification loop, and its dysregulation is implicated in various disorders. Factor B, a serine protease essential for the formation of the AP C3 convertase (C3bBb), has emerged as a prime therapeutic target.[1][2] This guide provides a detailed head-to-head comparison of two Factor B inhibitors: iptacopan (LNP023), a clinically advanced oral inhibitor, and "Factor B-IN-5," a representative designation for an early-stage preclinical inhibitor. Due to the limited public information available for a compound specifically named "this compound," this guide will use iptacopan as a well-characterized example and provide a template for comparing it against other novel Factor B inhibitors, for which experimental data would be substituted.
This comparison is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the performance of Factor B inhibitors with supporting experimental data and detailed methodologies.
Mechanism of Action
Both iptacopan and other small-molecule Factor B inhibitors are designed to selectively block the alternative complement pathway.[3] Iptacopan binds to the catalytic domain of Factor B, preventing its association with C3b and subsequent cleavage by Factor D. This action effectively halts the formation of the C3 convertase, a critical step in the amplification of the complement cascade.[1][3] By inhibiting this central amplification loop, these compounds can mitigate the downstream effects of complement activation, including opsonization, inflammation, and cell lysis.
Below is a diagram illustrating the alternative complement pathway and the point of inhibition for Factor B inhibitors.
Data Presentation: Biochemical and Cellular Activity
A direct comparison of the potency and selectivity of Factor B inhibitors is crucial for their evaluation. The following table summarizes key in vitro parameters for iptacopan and provides a template for comparison with another Factor B inhibitor.
| Parameter | Iptacopan (LNP023) | This compound |
| Biochemical Assays | ||
| Factor B Binding Affinity (Kd) | 7.9 nM | Data not available |
| Factor B Inhibition (IC50) | 10 nM | Data not available |
| Cellular Assays | ||
| Hemolysis Assay (IC50) | Data not available | Data not available |
| C3b Deposition Assay (IC50) | Data not available | Data not available |
| In Vivo Models | ||
| Efficacy in animal models | Effective in rodent models of arthritis and membranous nephropathy[3] | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize Factor B inhibitors.
Factor B Binding Affinity Assay (Surface Plasmon Resonance)
This assay determines the binding kinetics and affinity of an inhibitor to its target protein.
-
Objective: To measure the association (ka) and dissociation (kd) rates and calculate the equilibrium dissociation constant (Kd) of the inhibitor for Factor B.
-
Methodology:
-
Recombinant human Factor B is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine ka, kd, and Kd.
-
Factor B Enzymatic Inhibition Assay
This biochemical assay quantifies the inhibitory potency of a compound on the enzymatic activity of Factor B.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against Factor B.
-
Methodology:
-
The assay is typically performed in a microplate format.
-
A fixed concentration of Factor B is pre-incubated with a range of inhibitor concentrations.
-
The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific for Factor B's serine protease activity.
-
The rate of substrate cleavage is measured over time using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Hemolysis Assay
This cellular assay assesses the ability of an inhibitor to prevent complement-mediated lysis of red blood cells.
-
Objective: To determine the IC50 of the inhibitor in a functional cellular context.
-
Methodology:
-
Rabbit or human erythrocytes are sensitized to activate the alternative complement pathway.
-
The sensitized erythrocytes are incubated with human serum (as a source of complement proteins) in the presence of varying concentrations of the inhibitor.
-
After incubation, the extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant at 412 nm.
-
The IC50 value is determined from the dose-response curve.
-
C3b Deposition Assay
This assay measures the inhibition of C3b deposition on a surface, a key step in the alternative pathway activation.
-
Objective: To quantify the inhibition of a critical downstream event of Factor B activation.
-
Methodology:
-
Microplate wells are coated with a substance that activates the alternative pathway (e.g., zymosan or lipopolysaccharide).
-
Human serum, pre-incubated with different concentrations of the inhibitor, is added to the wells.
-
After incubation, the amount of deposited C3b is detected using a specific anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to quantify C3b deposition.
-
The IC50 value is calculated from the dose-response data.
-
Below is a diagram outlining a typical experimental workflow for evaluating a Factor B inhibitor.
Conclusion
The development of oral, small-molecule inhibitors of Factor B, such as iptacopan, represents a significant advancement in the treatment of complement-mediated diseases. A thorough head-to-head comparison based on robust biochemical, cellular, and in vivo data is essential for differentiating novel inhibitors. While a direct comparison with "this compound" is not possible due to the absence of public data, this guide provides the necessary framework and methodologies for such an evaluation. The continued investigation and development of new Factor B inhibitors hold promise for providing effective and convenient therapeutic options for patients with a range of debilitating conditions.
References
Validating In Vivo Target Engagement of Factor B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Factor B, a serine protease essential for the formation of the AP C3 and C5 convertases, has emerged as a key therapeutic target.[1][2] This guide provides a comparative overview of validating the in vivo target engagement of Factor B inhibitors, with a focus on providing actionable experimental protocols and data presentation formats.
Introduction to Factor B and the Alternative Pathway
The complement system can be activated through three pathways: the classical, lectin, and alternative pathways. The alternative pathway is unique in that it is continuously active at a low level (tick-over) and serves as a powerful amplification loop for all three pathways.[1] Factor B is a central player in the AP. Upon binding to C3b, it is cleaved by Factor D into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), which then cleaves more C3, leading to a rapid amplification of the complement response.[2] Inhibition of Factor B is an attractive therapeutic strategy as it blocks this amplification loop, preventing the downstream consequences of complement activation, including inflammation, opsonization, and cell lysis.[1][2]
Featured Factor B Inhibitors: A Comparative Look
This guide will use two small molecule inhibitors of Factor B to illustrate the process of in vivo target engagement validation: Factor B-IN-5 (Lanoracopan) and LNP023 (Iptacopan) . While extensive in vivo data for LNP023 is publicly available, data for this compound is more limited, highlighting the different stages of publicly available research for novel compounds.
This compound (Lanoracopan)
This compound, also known as Lanoracopan, is a potent inhibitor of complement Factor B.[3][4][5]
| Parameter | Value | Reference |
| IC50 | 1.2 µM | [3][4] |
No publicly available in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound was identified in the searched literature. The following sections on in vivo validation describe the types of experiments that would be necessary to characterize this compound.
LNP023 (Iptacopan)
LNP023, or Iptacopan, is a first-in-class, orally bioavailable Factor B inhibitor that has undergone extensive preclinical and clinical evaluation.[2][6][7]
| Parameter | Value | Species | Reference |
| IC50 | 0.01 µM | Human | [8][9] |
| KD | 7.9 nM | Human | [9][10] |
| In Vivo Efficacy | Prevention of KRN-induced arthritis | Mouse | [1][9] |
| Therapeutic and prophylactic efficacy in a rat model of membranous nephropathy | Rat | [1] | |
| Plasma Half-life | 18 to 25 hours | Human | [6] |
| Absorption | Rapid, with a median Tmax of ~2 hours | Human | [6] |
In vivo studies have demonstrated that oral administration of LNP023 can effectively block the alternative pathway and prevent disease pathology in animal models.[1] For instance, in a mouse model of arthritis, LNP023 treatment strongly blocked inflammatory cell infiltration, bone erosion, and proteoglycan loss.[1] In a rat model of membranous nephropathy, LNP023 administration resulted in near-complete inhibition of complement activation, as evidenced by the absence of glomerular C3 deposition.[1]
Experimental Protocols for In Vivo Target Engagement
Validating that a Factor B inhibitor is engaging its target in vivo requires a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. Key PD readouts include the measurement of C3 deposition in target tissues and the assessment of systemic complement activity through hemolysis assays.
Protocol 1: Measurement of C3 Deposition in Mouse Kidney by Immunofluorescence
This protocol details the methodology for assessing the inhibition of complement activation in the kidney by measuring the deposition of C3 fragments.
Materials:
-
Optimal cutting temperature (OCT) compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 10% fetal bovine serum in PBS)
-
Primary antibody: FITC-conjugated anti-mouse C3 antibody
-
Mounting medium with DAPI
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Preparation:
-
Euthanize mice at the desired time point after treatment with the Factor B inhibitor or vehicle.
-
Perfuse the animals with ice-cold PBS to remove blood from the organs.
-
Excise the kidneys and embed them in OCT compound in a cryomold.
-
Freeze the embedded tissues in isopentane cooled with liquid nitrogen and store at -80°C.[11]
-
-
Cryosectioning:
-
Using a cryostat, cut 4-5 µm thick sections of the frozen kidney tissue.[11]
-
Mount the sections on charged microscope slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
-
Immunofluorescence Staining:
-
Fix the sections with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody).
-
Wash the slides three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the sections with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the sections with the FITC-conjugated anti-mouse C3 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.[13]
-
Wash the slides three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Quantification:
-
Capture images of multiple glomeruli from each kidney section.
-
Quantify the fluorescence intensity of C3 staining within the glomeruli using image analysis software (e.g., ImageJ).[12]
-
Compare the C3 deposition levels between inhibitor-treated and vehicle-treated animals.
-
Protocol 2: In Vivo Hemolysis Assay
This protocol assesses the systemic functional activity of the alternative complement pathway by measuring the lysis of red blood cells (RBCs).
Materials:
-
Rabbit red blood cells (rRBCs) or other suitable target RBCs
-
Phosphate-buffered saline (PBS)
-
Test compound (Factor B inhibitor)
-
Vehicle control
-
Serum from treated and control animals
-
96-well microplate
-
Incubator (37°C)
-
Centrifuge with a plate rotor
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Red Blood Cells:
-
Wash rabbit RBCs three times with ice-cold PBS by centrifugation and resuspension.
-
Resuspend the washed RBCs in PBS to a final concentration of 2%.[14]
-
-
Serum Collection:
-
Collect blood from animals treated with the Factor B inhibitor or vehicle at various time points.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum at -80°C until use.
-
-
Hemolysis Assay:
-
Measurement of Hemolysis:
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each sample using the following formula:[15] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizing Pathways and Workflows
Alternative Complement Pathway Signaling
Caption: The alternative complement pathway and the inhibitory action of this compound.
In Vivo Target Engagement Workflow
Caption: A typical workflow for validating in vivo target engagement of a Factor B inhibitor.
Conclusion
Validating the in vivo target engagement of a novel Factor B inhibitor like this compound is a critical step in its preclinical development. While direct comparative in vivo data between this compound and more clinically advanced compounds like LNP023 is not yet publicly available, the experimental framework for such a comparison is well-established. By employing robust and quantifiable methods such as immunofluorescence for tissue C3 deposition and functional hemolysis assays, researchers can effectively determine if a compound is hitting its intended target in a living system and eliciting the desired biological response. The protocols and data presentation formats provided in this guide offer a standardized approach to facilitate these crucial studies.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Lanoracopan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medcommshydhosting.com [medcommshydhosting.com]
- 7. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complement System (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Generation and Characterization of Mouse Models of C3 Glomerulonephritis With CFI D288G and P467S Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shift of C3 deposition from localization in the glomerulus into the tubulo-interstitial compartment in the absence of secreted IgM in immune complex glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemolysis Assay [protocols.io]
- 15. rsc.org [rsc.org]
- 16. haemoscan.com [haemoscan.com]
- 17. static.igem.org [static.igem.org]
Comparative Analysis of Factor B-IN-5: A Guide for Researchers
A detailed examination of the Factor B inhibitor, Factor B-IN-5, in the context of its selectivity and potential therapeutic applications. This guide provides a comparative analysis with the clinically advanced inhibitor, Iptacopan, offering insights for researchers and professionals in drug development.
The complement system, a crucial component of innate immunity, plays a vital role in defending against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. Factor B, a serine protease, is a key enzyme in the alternative complement pathway, making it an attractive target for therapeutic intervention. This guide focuses on this compound, a novel inhibitor of Factor B, and provides a comparative analysis of its cross-reactivity with other relevant compounds.
Overview of this compound
Comparative Selectivity Profile
To provide a comprehensive understanding of the selectivity of Factor B inhibitors, this guide uses Iptacopan (LNP023) as a key comparator. Iptacopan is a clinically advanced, highly selective oral inhibitor of Factor B.
| Compound | Target | IC50 (Factor B) | Selectivity Profile |
| This compound | Factor B | 1.2 μM | Data not publicly available. |
| Iptacopan (LNP023) | Factor B | 10 nM | Highly selective. No significant inhibition of Factor D, classical or lectin pathway activation (up to 100 μM), and a broad panel of other receptors, ion channels, kinases, and proteases (up to 10 μM). |
Table 1: Comparative Selectivity of Factor B Inhibitors. This table summarizes the available data on the potency and selectivity of this compound and Iptacopan. The lack of public cross-reactivity data for this compound is a notable limitation.
Signaling Pathway of the Alternative Complement Pathway
The alternative complement pathway is a cascade of protein activation that leads to the formation of the membrane attack complex (MAC) and inflammation. Factor B is a central component of this pathway.
Figure 1: Alternative Complement Pathway. This diagram illustrates the activation cascade of the alternative complement pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Protease Inhibitor Selectivity Assay
To assess the selectivity of a Factor B inhibitor, a standardized in vitro protease inhibitor profiling assay is conducted. This typically involves screening the inhibitor against a panel of purified human serine proteases.
Materials:
-
Purified, active human serine proteases (e.g., Factor D, C1s, MASP-2, Thrombin, Trypsin, Chymotrypsin, etc.)
-
Specific fluorogenic or chromogenic substrates for each protease.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl or HEPES-based buffer with appropriate salts and additives).
-
96-well or 384-well microplates.
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute and dilute each protease and its corresponding substrate in the assay buffer to their optimal working concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the protease solution to the wells of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Determine the percent inhibition at each concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value for each protease.
-
-
Selectivity Determination: Compare the IC50 value for the target protease (Factor B) to the IC50 values for the other proteases in the panel to determine the selectivity fold.
Figure 2: Inhibitor Selectivity Workflow. This flowchart outlines the key steps in determining the selectivity profile of a protease inhibitor.
Conclusion
This compound is a promising inhibitor of Factor B, a key target in the alternative complement pathway. While its potency has been established, a comprehensive public assessment of its cross-reactivity is necessary to fully understand its therapeutic potential and potential off-target effects. In contrast, the extensive characterization of Iptacopan highlights the importance of high selectivity for developing safe and effective complement-modulating therapies. Further research and disclosure of experimental data for this compound will be crucial for its continued development and for providing a clearer comparison with other inhibitors in the field.
A Comparative Guide: Factor B-IN-5 and C5 Inhibitors in Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, is a double-edged sword. While essential for host defense, its dysregulation drives the pathology of numerous inflammatory and autoimmune diseases. Consequently, therapeutic inhibition of the complement cascade has emerged as a promising strategy. This guide provides a detailed comparison of two key therapeutic approaches: targeting Factor B with the novel inhibitor, Factor B-IN-5, and inhibiting the terminal pathway through C5 inhibitors.
Executive Summary
Factor B inhibitors, such as the orally active This compound , represent a proximal regulatory approach, targeting the central amplification loop of the alternative complement pathway. This mechanism offers the potential to control both intravascular and extravascular hemolysis. In contrast, C5 inhibitors , the established standard of care for several complement-mediated diseases, act at the terminal end of the complement cascade, preventing the formation of the Membrane Attack Complex (MAC) and the potent anaphylatoxin C5a. This guide will delve into their distinct mechanisms of action, present available preclinical and clinical data for representative molecules, and provide detailed experimental protocols for assessing their efficacy.
Mechanism of Action: A Tale of Two Targets
The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the level of C3, leading to a common terminal pathway that culminates in the formation of the MAC (C5b-9).
Factor B Inhibition: Quelling the Amplification Loop
Factor B is a serine protease exclusive to the alternative pathway, which functions as a powerful amplification loop for all three complement activation pathways. Upon initial complement activation, Factor B binds to C3b and is subsequently cleaved by Factor D to form the alternative pathway C3 convertase (C3bBb). This convertase then cleaves more C3, generating a positive feedback loop that rapidly amplifies the complement response.
This compound is a potent and orally active small molecule inhibitor of Factor B. By inhibiting Factor B, it directly blocks the formation of the alternative pathway C3 and C5 convertases, thereby suppressing the amplification of complement activation. This upstream inhibition has the potential to prevent both the downstream formation of the MAC (intravascular hemolysis) and the opsonization of cells by C3b fragments (extravascular hemolysis).[1][2]
C5 Inhibition: A Blockade at the Terminal Pathway
C5 inhibitors, such as the monoclonal antibodies eculizumab and ravulizumab, target the C5 component of the terminal complement pathway. C5 is cleaved by the C5 convertase into C5a, a potent pro-inflammatory mediator, and C5b, which initiates the assembly of the MAC. The MAC forms pores in the cell membranes of target cells, leading to cell lysis (intravascular hemolysis).
By binding to C5, these inhibitors prevent its cleavage, thereby blocking the generation of C5a and the formation of the MAC. This effectively halts the lytic and inflammatory consequences of terminal complement activation.[3][4][5]
Comparative Performance Data
Direct comparative preclinical or clinical data for this compound against C5 inhibitors are not yet publicly available. However, data from clinical trials of the Factor B inhibitor iptacopan (LNP023) in Paroxysmal Nocturnal Hemoglobinuria (PNH) provide a strong basis for comparison with the well-established C5 inhibitors, eculizumab and ravulizumab .
This compound: Preclinical Profile
This compound is a potent, orally active complement Factor B inhibitor with an IC50 of 1.2 μM.[3] A forthcoming publication indicates its potential as a renoprotective agent in diabetic nephropathy by inhibiting complement system over-activation and improving mitochondrial function, thereby reducing renal tubulointerstitial inflammation and fibrosis.[6][7][8]
Iptacopan (Factor B Inhibitor) vs. C5 Inhibitors in PNH
The following tables summarize key efficacy and safety data from clinical trials of iptacopan and C5 inhibitors in patients with PNH.
Table 1: Efficacy of Iptacopan in Complement-Inhibitor-Naïve PNH Patients (APPOINT-PNH Trial) [4][5]
| Endpoint (at 24 weeks) | Iptacopan (n=40) |
| Primary Endpoint | |
| % of patients with ≥2 g/dL hemoglobin increase from baseline without transfusions | 92.2% |
| Key Secondary Endpoints | |
| % of patients with hemoglobin ≥12 g/dL without transfusions | 62.8% |
| % of patients achieving transfusion independence | 97.6% |
| Mean change from baseline in FACIT-Fatigue score | +10.75 points |
Table 2: Efficacy of Iptacopan vs. Anti-C5 Therapy in PNH Patients with Residual Anemia (APPLY-PNH Trial) [9][10]
| Endpoint (at 48 weeks) | Iptacopan (n=62) | Anti-C5 Therapy (n=35) |
| Hemoglobin Increase ≥2 g/dL | 86% | N/A |
| Transfusion Avoidance | 96.8% | 40% |
| Clinical Breakthrough Hemolysis | 7% | N/A |
Table 3: Efficacy of C5 Inhibitors in PNH and aHUS
| Drug | Indication | Key Efficacy Outcomes |
| Eculizumab | PNH | Significant reduction in hemolysis (LDH levels), transfusion independence in ~50% of patients.[11] |
| aHUS | Complete TMA response in 56% of adult patients at 26 weeks.[12] | |
| Ravulizumab | PNH | Non-inferior to eculizumab in complement inhibitor-naïve patients.[11][13] |
| aHUS | Complete TMA response in 54% of adult patients at 26 weeks.[12] |
Table 4: Safety Profile of Iptacopan and C5 Inhibitors
| Adverse Events | Iptacopan | C5 Inhibitors (Eculizumab/Ravulizumab) |
| Common AEs | Headache, infections (nasopharyngitis, COVID-19), diarrhea.[4][9] | Headache, nasopharyngitis, nausea.[12] |
| Serious AEs | Low incidence of serious adverse events.[4][9] | Boxed Warning: Increased risk of serious meningococcal infections. Vaccination required.[12] |
Experimental Protocols
Accurate assessment of complement inhibitor activity is crucial for preclinical and clinical development. The following are detailed methodologies for key in vitro assays.
Hemolysis Inhibition Assay
This assay measures the ability of an inhibitor to prevent complement-mediated lysis of red blood cells.
Methodology:
-
Preparation of Sensitized Erythrocytes: Sheep red blood cells (SRBCs) are washed and sensitized with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).
-
Assay Setup: In a 96-well plate, serial dilutions of the test inhibitor (this compound or a C5 inhibitor) are prepared in a suitable buffer (e.g., GVB++).
-
Complement Activation: Normal human serum (NHS) is added as a source of complement.
-
Incubation: The sensitized SRBCs are added to the wells, and the plate is incubated at 37°C for 30-60 minutes to allow for complement activation and cell lysis.
-
Measurement: The plate is centrifuged to pellet intact cells. The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at 412 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (water-lysed SRBCs) and a 0% lysis control (buffer only). The IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis) is determined.[1]
C3b Deposition Assay
This assay quantifies the deposition of C3b fragments on a target surface, a key marker of complement activation, particularly through the alternative pathway.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human endothelial cells) is cultured in a 96-well plate.
-
Complement Activation: The cells are incubated with patient serum or NHS in the presence or absence of the test inhibitor.
-
Staining: After incubation, the cells are washed and stained with a fluorescently labeled anti-C3b antibody.
-
Detection: C3b deposition is quantified using flow cytometry or a plate-based ELISA.[14]
C5b-9 (MAC) Deposition Assay
This assay measures the formation of the terminal membrane attack complex on a cell surface.
Methodology:
-
Cell Plating: Target cells (e.g., human endothelial cells) are seeded in a 96-well plate and grown to confluence.
-
Complement Activation: The cells are incubated with NHS, which has been pre-incubated with various concentrations of the test inhibitor.
-
Detection of C5b-9: After incubation, the cells are washed and fixed. The deposited C5b-9 is detected using a primary antibody specific for a neoantigen on the C9 component of the MAC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Quantification: A colorimetric substrate (e.g., TMB) is added, and the absorbance is read at 450 nm. The signal intensity is proportional to the amount of C5b-9 deposited on the cell surface.[2][3][15][16][17]
Conclusion and Future Perspectives
The development of complement inhibitors has revolutionized the treatment of several rare and debilitating diseases. C5 inhibitors have a well-established track record of efficacy and safety in conditions like PNH and aHUS. However, the emergence of Factor B inhibitors, such as the orally available iptacopan and the promising preclinical candidate this compound, offers a new therapeutic paradigm.
By targeting the alternative pathway's amplification loop, Factor B inhibitors have the potential to control both intravascular and extravascular hemolysis, potentially offering a more comprehensive therapeutic effect for some patients. The oral route of administration for small molecule inhibitors like this compound and iptacopan also presents a significant advantage in terms of patient convenience over the intravenous administration of monoclonal antibody-based C5 inhibitors.
Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of Factor B inhibitors with C5 inhibitors across a range of complement-mediated diseases. The insights gained from such studies will be invaluable in guiding the selection of the most appropriate complement-targeted therapy for individual patients, ultimately improving clinical outcomes in this challenging therapeutic area.
References
- 1. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of complement system activation by measuring C5b-9 cell surface deposition using a cell-ELISA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Novartis’s iptacopan meets primary endpoint in Phase III PNH trial [clinicaltrialsarena.com]
- 6. This compound 1644670-23-4 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CFB抑制剂 | MCE [medchemexpress.cn]
- 9. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Comparative efficacy of ravulizumab and eculizumab in the treatment of atypical hemolytic uremic syndrome: An indirect comparison using clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical Hemolytic Uremic Syndrome Treated With Ravulizumab or Eculizumab: A Claims-Based Evaluation of Health Care Resource Utilization and Clinical Outcomes in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complement C5b-9 Complex Functional Test - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Ex vivo C5b-9 Deposition Test to Monitor Complement Activity in Clinical and Subclinical Atypical Hemolytic Uremic Syndrome and in Transplantation-Associated Thrombotic Microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Iptacopan (LNP023) Against Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Iptacopan (LNP023), a potent and selective inhibitor of complement Factor B, against other serine proteases. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for therapeutic applications.
Iptacopan is a first-in-class, orally bioavailable small-molecule inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system.[1][2] Its high potency and selectivity are critical attributes for a therapeutic agent, minimizing the potential for off-target effects.
Quantitative Specificity Profile of Iptacopan
The inhibitory activity of Iptacopan against Factor B and a panel of other human serine proteases has been quantified to determine its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Protease Target | Iptacopan (LNP023) IC50 |
| Complement Factor B | 10 nM [1] |
| Other Human Proteases (41-plex panel) | >30 µM[1] |
| Complement Factor D | >100 µM[1] |
Table 1: Specificity of Iptacopan against a panel of human proteases. The data demonstrates high selectivity for Factor B.
Signaling Pathway of the Alternative Complement Cascade
The following diagram illustrates the central role of Factor B in the alternative complement pathway, the target of Iptacopan.
Experimental Protocols
Fluorogenic Serine Protease Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against a panel of serine proteases using a fluorogenic substrate. This type of assay is highly sensitive and suitable for high-throughput screening.[3][4][5]
Materials:
-
Enzymes: Recombinant human serine proteases (e.g., Factor B, Factor D, Thrombin, Trypsin, Chymotrypsin, etc.).
-
Inhibitor: Iptacopan (LNP023) stock solution in DMSO.
-
Substrate: Fluorogenic peptide substrate specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin-like proteases).[6] Prepare a stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.[4][6] Specific proteases may require the addition of co-factors like CaCl2.
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence microplate reader capable of excitation at ~340-380 nm and emission at ~440-460 nm for AMC-based substrates.[4][6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of Iptacopan in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the stock solution of each serine protease in assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired assay time.
-
Assay Reaction: a. Add a small volume of the diluted Iptacopan or vehicle control (DMSO in assay buffer) to the microplate wells. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader.[4] The cleavage of the substrate by the protease releases the fluorophore (e.g., AMC), resulting in an increase in fluorescence.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow for Specificity Screening
The following diagram outlines the general workflow for assessing the specificity of a serine protease inhibitor.
Logical Relationship of Iptacopan's Selectivity
The high selectivity of Iptacopan for Factor B over other serine proteases is a key determinant of its favorable safety and efficacy profile. This relationship is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Factor B-IN-5 Against Known Complement Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors has become a significant area of therapeutic research. This guide provides an objective comparison of a representative small-molecule Factor B inhibitor, here exemplified by Iptacopan (LNP023) , against other key classes of complement inhibitors. Due to the absence of publicly available data for a compound specifically named "Factor B-IN-5," Iptacopan, a potent and selective oral Factor B inhibitor, will be used as the benchmark for this class of molecules.[1]
This guide will delve into the quantitative performance of these inhibitors, detail the experimental protocols for their evaluation, and visualize the complex signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Comparison of Complement Inhibitors
The following table summarizes key quantitative data for a selection of prominent complement inhibitors, targeting different components of the complement cascade.
| Inhibitor (Trade Name) | Target | Molecule Type | Mechanism of Action | Potency (IC50/K_d/EC_50) | Administration |
| Iptacopan (Fabhalta®) | Factor B | Small Molecule | Reversibly binds to Factor B, preventing the formation of the alternative pathway C3 convertase (C3bBb).[2][3][4][5][6] | IC50: 10 nM[1][7]K_d: 7.9 nM[1][7] | Oral[4] |
| Danicopan (Voydeya®) | Factor D | Small Molecule | Selectively inhibits Factor D, a serine protease essential for the activation of Factor B.[8][9][10][11] | IC50: 15 nMK_d: 0.54 nM[8] | Oral[10] |
| Pegcetacoplan (Empaveli®/Aspaveli®) | C3 / C3b | PEGylated Peptide | Binds to C3 and C3b, preventing their cleavage and thus blocking all downstream effector functions of the complement cascade.[9][12][13][14][15][16][17][18] | EC50 (Hemoglobin): 337 µg/mLEC50 (LDH): 187 µg/mL[19] | Subcutaneous[17] |
| Eculizumab (Soliris®) | C5 | Monoclonal Antibody | Binds to the C5 protein, inhibiting its cleavage into C5a and C5b and preventing the formation of the Membrane Attack Complex (MAC).[7][8][16][20][21][22][23][24][25] | ID50 (CH50): ~10.1 µg/mL[26] | Intravenous[21] |
| Crovalimab (Piasky®) | C5 | Monoclonal Antibody | Binds to a unique epitope on C5, blocking its cleavage and enabling rapid clearance of the antibody-C5 complex.[27][28][29][30][31][32][33][34] | IC50: 0.834 µg/mL (in human serum)[23] | Subcutaneous[31] |
| Avdoralimab (IPH5401) | C5aR1 | Monoclonal Antibody | Blocks the C5a receptor 1 (C5aR1), preventing the pro-inflammatory and chemotactic effects of C5a.[26][35][36][37] | Data not publicly available in comparable format. | Intravenous |
Signaling Pathway Diagrams
The following diagrams, rendered using Graphviz, illustrate the complement activation pathways and the points of intervention for the discussed inhibitors.
Caption: Overview of the three complement activation pathways.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haemoscan.com [haemoscan.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology, Pharmacokinetics and Pharmacodynamics of Eculizumab, and Possibilities for an Individualized Approach to Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danicopan | Complement System | TargetMol [targetmol.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. svarlifescience.com [svarlifescience.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. drugs.com [drugs.com]
- 17. Pegcetacoplan | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 18. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total complement activity - Wikipedia [en.wikipedia.org]
- 20. ibl-america.com [ibl-america.com]
- 21. ibl-america.com [ibl-america.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. CH50 as a putative biomarker of eculizumab treatment in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. assaygenie.com [assaygenie.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. medchemexpress.com [medchemexpress.com]
- 28. haemoscan.com [haemoscan.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Crovalimab - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Crovalimab in the paroxysmal nocturnal hemoglobinuria treatment landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. onclive.com [onclive.com]
- 34. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 35. Avdoralimab | IPH 5401 | C5aR1 Targeting | TargetMol [targetmol.com]
- 36. Avdoralimab (Anti-C5aR1 mAb) Versus Placebo in Patients With Severe COVID-19: Results From a Randomized Controlled Trial (FOR COVID Elimination [FORCE])* - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Avdoralimab - Innate Pharma - AdisInsight [adisinsight.springer.com]
A Comparative Guide to Factor B Inhibitors: Evaluating Factor B-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Factor B (FB) inhibitors, with a focus on positioning a new investigational inhibitor, Factor B-IN-5, against the well-characterized compound, Iptacopan (LNP023). The complement system's alternative pathway (AP) is a critical component of innate immunity, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.[1][2] Factor B is a serine protease that plays a central role in the amplification loop of the AP, making it an attractive therapeutic target.[2] This document offers a framework for comparing the performance of this compound with established inhibitors, supported by experimental protocols and pathway visualizations.
Data Presentation: Inhibitor Performance
The following table summarizes the key performance indicators for Factor B inhibitors. Data for Iptacopan (LNP023) is provided based on published literature. This table is designed to be populated with experimental data for this compound to facilitate a direct comparison.
| Parameter | This compound | Iptacopan (LNP023) | Reference |
| Target | Factor B | Factor B | [3] |
| Mechanism of Action | [Insert Data] | Potent, reversible, and selective small-molecule inhibitor of Factor B.[1] | |
| Biochemical IC50 | [Insert Data] | 10 nM | [4] |
| Hemolytic Assay IC50 (AH50) | [Insert Data] | Data not explicitly found in a comparable format | |
| Selectivity | [Insert Data] | High selectivity for Factor B | [1] |
| Oral Bioavailability | [Insert Data] | Orally administered | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of inhibitor performance data. Below are standard protocols for key assays used to characterize Factor B inhibitors.
1. Alternative Pathway Hemolytic Assay (AH50)
This assay measures the ability of an inhibitor to block the lysis of red blood cells (RBCs) mediated by the alternative complement pathway.
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the hemolytic activity of the alternative pathway (AH50).
-
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement proteins
-
Gelatin veronal buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Test inhibitor (this compound) and control inhibitor (e.g., Iptacopan) at various concentrations
-
Spectrophotometer
-
-
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA buffer.
-
Resuspend rRBCs to a final concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of the test and control inhibitors in GVB/Mg-EGTA.
-
In a 96-well plate, mix the diluted inhibitors with NHS.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (no inhibitor) and a negative control (heat-inactivated serum).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Factor B (Bb fragment) ELISA
This assay quantifies the activation of Factor B by measuring the level of its cleavage product, the Bb fragment.
-
Objective: To measure the inhibition of Factor B cleavage in the presence of the test compound.
-
Materials:
-
ELISA plate pre-coated with an anti-Bb monoclonal antibody.
-
Normal human serum (NHS) activated to trigger the alternative pathway (e.g., with zymosan or LPS).
-
Test inhibitor (this compound) and control inhibitor at various concentrations.
-
HRP-conjugated detection antibody against a different epitope of Bb.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
Plate reader.
-
-
Procedure:
-
Activate NHS in the presence of serial dilutions of the test and control inhibitors.
-
Add the samples to the wells of the anti-Bb coated ELISA plate and incubate.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of Bb fragment from a standard curve and determine the IC50 of the inhibitor.
-
Mandatory Visualizations
Alternative Complement Pathway and Point of Inhibition
The following diagram illustrates the activation cascade of the alternative complement pathway and highlights the central role of Factor B, the target of this compound.
Caption: Alternative complement pathway showing Factor B's central role and the inhibitory action of this compound.
Experimental Workflow: Hemolytic Inhibition Assay
The diagram below outlines the key steps in the hemolytic inhibition assay for evaluating the potency of Factor B inhibitors.
Caption: Workflow for the alternative pathway hemolytic inhibition assay (AH50).
References
Safety Operating Guide
Essential Safety and Disposal Guide for Factor B-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for "Factor B-IN-5" is not publicly available. This guide is based on general best practices for the handling and disposal of potent, small-molecule research compounds. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer for specific handling and disposal instructions.
Proper disposal of laboratory waste is crucial for environmental safety and regulatory compliance. The following procedures provide a general framework for the safe disposal of a research chemical such as this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures
The disposal of chemical waste is regulated and must be performed in accordance with institutional and national guidelines.[1][2]
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused or expired compounds and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste containing this compound, such as solutions from experiments, in a separate, compatible, and sealed hazardous waste container. Do not mix incompatible wastes.[4] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4]
2. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name of all contents (no abbreviations), the approximate quantities, the date of accumulation, and the name of the principal investigator or lab.[1]
3. Storage:
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Ensure secondary containment is in place to prevent spills.[3]
-
Segregate incompatible waste types to prevent dangerous reactions.[1][4]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[1]
-
Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous materials.[1][5]
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be found in a manufacturer-provided Safety Data Sheet (SDS) for this compound. The values provided are for illustrative purposes only.
| Property | Value |
| Physical State | Solid (Crystalline Powder) |
| Molecular Weight | Refer to manufacturer's specifications |
| Solubility | Refer to manufacturer's specifications |
| Storage Temperature | -20°C |
| LD50 (Oral) | Data not available |
| Flash Point | Data not available |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for Factor B Inhibition
This protocol outlines a general procedure to assess the inhibitory activity of this compound on the alternative complement pathway in a cell-based assay.
1. Cell Culture:
- Culture a suitable cell line (e.g., rabbit erythrocytes or a human cell line known to be sensitive to complement-mediated lysis) in the appropriate medium and conditions.
- On the day of the experiment, harvest the cells and wash them with a suitable buffer (e.g., gelatin veronal buffer with Mg2+ and EGTA, GVB/Mg-EGTA).
- Resuspend the cells to a final concentration of 1x10^8 cells/mL.
2. Preparation of Reagents:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of this compound in GVB/Mg-EGTA to create a range of test concentrations.
- Prepare a solution of normal human serum (as a source of complement proteins) diluted in GVB/Mg-EGTA. The dilution factor will need to be optimized.
3. Assay Procedure:
- In a 96-well plate, add the diluted this compound solutions. Include appropriate controls (vehicle control, no-serum control, and maximum lysis control).
- Add the cell suspension to each well.
- Initiate the complement cascade by adding the diluted normal human serum to the wells.
- Incubate the plate at 37°C for 30-60 minutes.
4. Measurement of Lysis:
- Stop the reaction by adding ice-cold buffer.
- Centrifuge the plate to pellet the intact cells.
- Transfer the supernatant to a new plate.
- Measure the amount of hemoglobin released into the supernatant by reading the absorbance at a specific wavelength (e.g., 412 nm).
5. Data Analysis:
- Calculate the percentage of cell lysis for each concentration of this compound relative to the maximum lysis control.
- Plot the percentage of lysis against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of lysis).
Visualizations
Signaling Pathway Diagram
Caption: Alternative Complement Pathway Activation.
Experimental Workflow Diagram
Caption: Chemical Waste Disposal Workflow.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Factor B-IN-5
Essential Safety and Handling Guide for Factor B-IN-5
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "this compound" is publicly available. This guide is therefore based on best practices for handling novel or uncharacterized research compounds which should be assumed to be hazardous.[1][2][3] The Principal Investigator is responsible for ensuring that a risk assessment is performed and that all hazard information is communicated to laboratory personnel.[1][3] Always consult the supplier-provided SDS or equivalent documentation for specific handling instructions.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a compound presumed to be a potent, uncharacterized research chemical, potentially an enzyme inhibitor. The following procedural guidance is designed to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Risk Assessment
Before any manipulation of this compound, a thorough risk assessment is mandatory.[4][5][6] This process should identify all potential chemical, physical, and biological hazards associated with the planned experiment.[4]
Key Assessment Steps:
-
Hazard Identification: Assume the compound is a particularly hazardous substance (e.g., carcinogenic, mutagenic, acutely toxic).[1][3] Evaluate the parent compound or similar chemical structures for known hazards.[2]
-
Exposure Evaluation: Consider all potential routes of exposure, including inhalation, skin/eye contact, and ingestion.[7] The physical form of the compound (e.g., powder, liquid) will significantly influence exposure risk.[8]
-
Control Measures: Determine the necessary engineering controls, administrative procedures, and personal protective equipment (PPE) to mitigate identified risks.[4]
Operational Plan: Safe Handling Procedures
Given the unknown properties of this compound, it must be handled as a particularly hazardous substance.[3] The primary goal is to minimize exposure through a combination of engineering controls and meticulous work practices.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, glove box, or other containment enclosure.[1][2] This area should be clearly marked with warning signs.
-
Engineering Controls: A chemical fume hood is advisable for handling solutions or powders to prevent inhalation of dust or aerosols.[2] For highly potent compounds, a containment isolator or glove box provides the highest level of protection.[9][10]
-
Weighing Powders: If handling this compound as a powder, weigh it within a fume hood or a ventilated balance enclosure.[11] If this is not feasible, surround the weighing area with wetted paper towels to contain any fugitive dust.[11] Whenever possible, purchase pre-made solutions to avoid handling powders.[11]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times. See the table below for a detailed breakdown.
-
Spill Preparedness: Before beginning work, ensure a spill kit appropriate for the quantity of the chemical is readily available. Treat any spill of a novel compound as a major spill.[2]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential PPE for handling this compound. This selection is based on a conservative approach, assuming high potency and unknown toxicological properties.
| Protection Type | Required PPE | Purpose & Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[2] A face shield should be worn over goggles if there is a significant splash hazard. | Protects against splashes, aerosols, and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer, contaminated glove. Check manufacturer compatibility charts for the specific solvent being used. |
| Body Protection | A dedicated lab coat, preferably a disposable or limited-reuse gown with a solid front and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Lab coats used when handling this compound should not be worn outside the designated work area.[12] |
| Respiratory Protection | Typically not required if all manipulations are performed within a certified chemical fume hood or other primary engineering control. | If there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with appropriate cartridges) may be necessary based on the risk assessment. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all this compound waste, including excess material, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be disposed of immediately after handling the compound. All disposable PPE should be placed in the designated hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly using a validated procedure. If no deactivating agent is known, use a solvent known to dissolve the compound, followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: High-level workflow for handling this compound.
Caption: Logical steps for responding to a spill of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. ilcdover.com [ilcdover.com]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. witpress.com [witpress.com]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. amano-enzyme.com [amano-enzyme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
